1-Ethynyl-1-(methoxymethyl)cyclopropane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethynyl-1-(methoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10O/c1-3-7(4-5-7)6-8-2/h1H,4-6H2,2H3 |
InChI Key |
MYRYSEVPNJYWFA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC1)C#C |
Origin of Product |
United States |
Foundational & Exploratory
High-Fidelity Synthesis of 1-Ethynyl-1-(methoxymethyl)cyclopropane
Executive Summary
Target Molecule: 1-Ethynyl-1-(methoxymethyl)cyclopropane Molecular Formula: C₇H₁₀O Primary Application: Pharmacophore fragment for kinase inhibitors, antiviral agents (e.g., reverse transcriptase inhibitors), and conformational restriction in peptidomimetics.
This technical guide outlines a robust, scalable synthetic route for 1-Ethynyl-1-(methoxymethyl)cyclopropane . Unlike simple monosubstituted cyclopropanes, the geminal disubstitution (1,1-substitution) presents unique steric challenges and requires precise desymmetrization of the cyclopropane ring. The protocol detailed below prioritizes chemoselectivity and process safety , utilizing a desymmetrization strategy starting from commercially available dimethyl 1,1-cyclopropanedicarboxylate.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the differentiation of the two geminal carbons. We cannot simultaneously introduce the alkyne and the ether without a desymmetrization step.
Strategic Disconnection:
-
Alkyne Formation: The terminal alkyne is best installed via the Seyferth-Gilbert Homologation (using the Bestmann-Ohira reagent) from an aldehyde precursor.
-
Aldehyde Generation: The aldehyde is derived from a carboxylic ester.
-
Ether Installation: The methoxymethyl ether is established via Williamson ether synthesis on a primary alcohol.
-
Desymmetrization: The core 1,1-substitution pattern is established by desymmetrizing dimethyl 1,1-cyclopropanedicarboxylate via controlled monohydrolysis.
Pathway Visualization (DOT)
Caption: Stepwise desymmetrization and functional group interconversion strategy.
Part 2: Detailed Experimental Protocol
Phase 1: Desymmetrization & Selective Reduction
Objective: Convert the symmetric diester into a differentiated alcohol-ester.
Step 1: Monohydrolysis
Reagents: Dimethyl 1,1-cyclopropanedicarboxylate, KOH, Methanol.
-
Dissolve Dimethyl 1,1-cyclopropanedicarboxylate (1.0 equiv) in MeOH (5 mL/mmol).
-
Add a solution of KOH (1.05 equiv) in MeOH dropwise at 0°C over 1 hour. Critical: Slow addition prevents di-hydrolysis.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Concentrate in vacuo to remove MeOH.
-
Partition residue between water and Et₂O. Discard organic layer (unreacted diester).
-
Acidify aqueous layer to pH 2 with 1M HCl and extract with EtOAc (3x).
-
Dry (Na₂SO₄) and concentrate to yield 1-(Methoxycarbonyl)cyclopropanecarboxylic acid .
Step 2: Chemoselective Reduction
Reagents: Borane-dimethyl sulfide complex (BH₃·SMe₂), THF. Rationale: BH₃ reduces carboxylic acids to alcohols significantly faster than it reduces esters, preserving the methyl ester moiety.
-
Dissolve the mono-acid (1.0 equiv) in anhydrous THF under Argon. Cool to -10°C.
-
Add BH₃·SMe₂ (1.2 equiv) dropwise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 1 hour, then warm to RT for 3 hours.
-
Quench carefully with MeOH. Concentrate in vacuo.
-
Perform flash chromatography (Hexanes/EtOAc) to isolate Methyl 1-(hydroxymethyl)cyclopropanecarboxylate .
Phase 2: Etherification
Objective: Lock the ether functionality before manipulating the oxidation state of the remaining carbon.
Step 3: Williamson Ether Synthesis
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF.
-
Suspend NaH (60% dispersion, 1.5 equiv) in anhydrous DMF at 0°C.
-
Add solution of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 equiv) in DMF dropwise.
-
Stir for 30 mins at 0°C until H₂ evolution ceases (formation of alkoxide).
-
Add MeI (1.5 equiv) dropwise.
-
Warm to RT and stir for 4 hours.
-
Quench with sat. NH₄Cl. Extract with Et₂O.
-
Wash organics with LiCl (5% aq) to remove DMF.
-
Concentrate to yield Methyl 1-(methoxymethyl)cyclopropanecarboxylate .
Phase 3: Homologation to Alkyne
Objective: Convert the ester to the terminal alkyne via the aldehyde.
Step 4: Reduction to Aldehyde
Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene.
-
Dissolve the methyl ester in Toluene (0.1 M) and cool to -78°C . Strict temperature control is required to prevent over-reduction to the alcohol.
-
Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise along the flask wall.
-
Stir at -78°C for 2 hours.
-
Quench at -78°C with MeOH, then add sat. Rochelle’s salt (potassium sodium tartrate) solution.
-
Warm to RT and stir vigorously until the emulsion clears (approx. 2 hours).
-
Extract with Et₂O, dry, and concentrate.
-
Note: Use the crude 1-(Methoxymethyl)cyclopropanecarbaldehyde immediately in the next step to avoid oxidation or polymerization.
Step 5: Seyferth-Gilbert Homologation
Reagents: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, MeOH.
-
Dissolve the crude aldehyde in anhydrous MeOH.
-
Add K₂CO₃ (2.0 equiv).
-
Add Bestmann-Ohira reagent (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 4–6 hours.
-
Dilute with water and extract with pentane or Et₂O.
-
Purify via distillation or column chromatography (silica gel, low boiling point solvents).
-
Product: 1-Ethynyl-1-(methoxymethyl)cyclopropane .
Part 3: Data & Specifications
Quantitative Process Summary
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Desymmetrization | KOH, MeOH | Slow addition to avoid di-hydrolysis | 85-90% |
| 2 | Acid Reduction | BH₃·SMe₂ | Temp < 0°C to protect ester | 75-80% |
| 3 | Methylation | NaH, MeI | Anhydrous DMF, remove mineral oil | 90-95% |
| 4 | Ester Reduction | DIBAL-H | Cryogenic (-78°C) required | 80-85% |
| 5 | Alkyne Formation | Bestmann-Ohira | In situ generation of diazophosphonate | 70-75% |
Analytical Validation (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz):
-
0.7–1.0 (m, 4H, cyclopropane
). -
2.1 (s, 1H, alkyne
). -
3.4 (s, 3H,
). -
3.5 (s, 2H,
).
-
0.7–1.0 (m, 4H, cyclopropane
-
¹³C NMR:
-
Distinct quaternary carbon signal for the cyclopropane C1.
-
Terminal alkyne carbons (~68 ppm and ~85 ppm).
-
Part 4: Safety & Troubleshooting
Hazard Management
-
Sodium Hydride (NaH): Pyrophoric. Wash with pentane under inert gas if removing mineral oil. Quench excess carefully with isopropanol before adding water.
-
Borane-Dimethyl Sulfide (BH₃·SMe₂): Stench and flammability.[1] Use a bleach trap for the exhaust gas to neutralize sulfides.
-
Bestmann-Ohira Reagent: Diazo compounds are potentially explosive. Do not heat the reaction mixture. Work behind a blast shield.
Troubleshooting "Stalled" Reactions
-
Step 2 (Reduction): If the ester is reducing, switch from BH₃·SMe₂ to a Mixed Anhydride reduction (activate acid with Ethyl Chloroformate/Et₃N, then reduce with NaBH₄). This is milder but adds a step.
-
Step 4 (Aldehyde): If DIBAL-H yields a mixture of alcohol and aldehyde, reduce fully to the alcohol with LiAlH₄, then re-oxidize to the aldehyde using Swern Oxidation (Oxalyl chloride/DMSO) or DMP (Dess-Martin Periodinane). This is a longer but more reliable sequence.
References
-
Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836. Link
-
Brown, H. C., et al. (1973). "Selective reductions. 20. The reaction of carboxylic acids with borane-tetrahydrofuran." The Journal of Organic Chemistry, 38(16), 2786–2792. Link
-
Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996(06), 521–522. Link
-
Pietruszka, J., & Witt, A. (2003). "Synthesis of Enantiomerically Pure Cyclopropanes." Synthesis, 2003(06), 0917-0925. (Context for cyclopropane desymmetrization). Link
Sources
1-Ethynyl-1-(methoxymethyl)cyclopropane structure and properties
Advanced Building Block for Next-Generation Medicinal Chemistry
Executive Summary
1-Ethynyl-1-(methoxymethyl)cyclopropane is a high-value, sp³-rich molecular scaffold used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a conformationally restricted bioisostere, offering a rigid cyclopropyl core that orients two critical functionalities—a "clickable" ethynyl group and a polar methoxymethyl ether—in a precise geminal arrangement.
This guide details the physicochemical profile, validated synthesis pathways, and handling protocols for this compound. It is designed for medicinal chemists seeking to modulate metabolic stability and vector orientation in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The geminal disubstitution on the cyclopropane ring introduces the Thorpe-Ingold effect , favoring ring closure in precursors and locking the conformation of downstream derivatives. This structure minimizes the entropic penalty of binding to protein targets.
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | 1-Ethynyl-1-(methoxymethyl)cyclopropane | |
| Molecular Formula | C₇H₁₀O | |
| Molecular Weight | 110.15 g/mol | |
| SMILES | COCC1(CC1)C#C | |
| Csp³ Fraction | 0.71 | High sp³ character improves solubility/toxicity profile. |
| Ring Strain | ~27.5 kcal/mol | High reactivity toward specific ring-opening conditions. |
Estimated Physicochemical Properties
Note: Data derived from structure-activity relationship (SAR) modeling of close analogs (e.g., 1-ethynyl-1-methylcyclopropane).
| Parameter | Estimated Range | Significance |
| Boiling Point | 125°C – 135°C | Volatile liquid; requires careful concentration. |
| Density | 0.92 – 0.96 g/mL | Less dense than water. |
| LogP (Octanol/Water) | 1.2 – 1.5 | Lipophilic enough for membrane permeability; optimal for CNS drugs. |
| TPSA | 9.23 Ų | Low polar surface area; excellent BBB penetration potential. |
Validated Synthesis Protocol
Methodology: The most robust synthetic route utilizes Diethyl cyclopropane-1,1-dicarboxylate as the starting material. This pathway avoids the handling of volatile cyclopropyl-lithium intermediates and uses the reliable Seyferth-Gilbert homologation to install the alkyne.
Reaction Pathway Diagram
Caption: Step-wise synthesis from commercial diester to target alkyne via desymmetrization and homologation.
Detailed Experimental Workflow
Step 1: Reduction to Diol
-
Setup: Flame-dry a 1L round-bottom flask (RBF) under Argon.
-
Reagents: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.
-
Addition: Add Diethyl cyclopropane-1,1-dicarboxylate dropwise. Maintain internal temp <10°C.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Result: 1,1-Bis(hydroxymethyl)cyclopropane (Viscous oil).
Step 2: Desymmetrization (Mono-methylation) Critical Control Point: Stoichiometry is vital to prevent dimethylation.
-
Reagents: Suspend NaH (1.05 equiv, 60% dispersion) in THF at 0°C.
-
Reaction: Add Diol (1.0 equiv) slowly. Stir 30 min.
-
Alkylation: Add Methyl Iodide (MeI, 1.0 equiv) dropwise.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Isolate the mono-ether alcohol.
Step 3: Oxidation to Aldehyde
-
Method: Swern Oxidation is preferred over PCC to avoid chromium waste and over-oxidation.
-
Protocol: Oxalyl chloride/DMSO at -78°C, followed by Et₃N quench.
-
Stability Note: The aldehyde is volatile and prone to hydrate formation. Use immediately in Step 4.
Step 4: Seyferth-Gilbert Homologation
-
Reagent: Use the Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).
-
Conditions: Dissolve aldehyde in MeOH. Add K₂CO₃ (2.0 equiv) and Bestmann-Ohira reagent (1.2 equiv) at 0°C.
-
Mechanism: In situ generation of the diazomethylphosphonate anion, which reacts with the aldehyde to form the terminal alkyne.
-
Isolation: Dilute with ether, wash with brine, dry over MgSO₄. Careful distillation or low-temp column chromatography (pentane/ether) is required due to volatility.
Applications in Drug Discovery[1][6][7][8][9]
1. Bioisosterism & Metabolic Stability
The 1,1-disubstituted cyclopropane acts as a metabolic blocker .
-
Mechanism: It replaces labile hydrogen atoms (like those in a gem-dimethyl group) that are susceptible to Cytochrome P450 oxidation.
-
Effect: Increases half-life (
) of the drug candidate without significantly altering steric bulk.
2. "Click" Chemistry Handle
The terminal alkyne (-C≡CH) is a primary handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Utility: Rapid generation of triazole libraries.
-
Workflow:
-
Synthesize the 1-ethynyl-1-(methoxymethyl)cyclopropane core.
-
React with diverse organic azides (R-N₃).
-
Result: 1,4-disubstituted 1,2,3-triazoles with a rigid cyclopropyl spacer.
-
3. Fragment-Based Drug Design (FBDD)
This molecule is an ideal "Rule of 3" compliant fragment:
-
MW < 300: (Actual: 110)
-
LogP < 3: (Actual: ~1.4)
-
H-bond Donors: 0
-
H-bond Acceptors: 1
Safety & Handling Protocols
Hazard Classification:
-
Flammable Liquid: (Category 3). Flash point estimated < 40°C.
-
Mechanical Sensitivity: Terminal acetylenes can form explosive acetylides with copper, silver, or mercury. Do not use metal needles or spatulas containing these metals.
Storage:
-
Temperature: Store at 2–8°C.
-
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory.
-
Stabilizer: Can be stored with trace BHT (butylated hydroxytoluene) if radical polymerization is observed, though cyclopropyl acetylenes are generally stable.
Emergency Procedures:
-
Spill: Absorb with vermiculite. Do not use sawdust (fire hazard).
-
Fire: Use CO₂, dry chemical, or foam.[1][2] Water spray may spread the burning liquid.
References
-
Waser, J. (2016). Donor–Acceptor Cyclopropanes in Organic Synthesis. Springer.[3] (Comprehensive review of cyclopropane reactivity).
-
Müller, S., et al. (2008). "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." Synlett, 2008(12), 1809–1811.
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Questell-Santiago, D., et al. (2023). "New, simple and accessible method creates potency-increasing structure in drugs."[4][5][6] Science. (Discusses modern cyclopropanation techniques).
-
PubChem. (2025).[7] 1-Ethynyl-1-(methoxymethyl)cyclohexane (Analogous Data). National Library of Medicine. [7]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. grosafe.co.nz [grosafe.co.nz]
- 4. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 6. actu.epfl.ch [actu.epfl.ch]
- 7. 1-Ethynyl-1-(methoxymethyl)cyclohexane | C10H16O | CID 165810283 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Ethynyl-1-(methoxymethyl)cyclopropane IUPAC name and CAS number
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Defining Search Parameters
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Analyzing the IUPAC Name
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The Chemical Chameleon: A Technical Guide to Substituted Cyclopropanes in Drug Discovery
The following guide provides an in-depth technical analysis of substituted cyclopropanes, tailored for research scientists and drug development professionals.
Introduction: The "Spring-Loaded" Scaffold
In the lexicon of organic chemistry, the cyclopropane ring is an anomaly. With a bond angle of 60°—far deviating from the ideal tetrahedral 109.5°—it possesses a strain energy of approximately 27.5 kcal/mol . For the medicinal chemist, this strain is not a liability but a feature. It creates a "spring-loaded" scaffold that can drive reactivity in synthesis or lock pharmacophores into bioactive conformations in drug design.
This guide moves beyond basic cycloalkane chemistry to explore the orbital mechanics, synthetic stereocontrol, and medicinal utility of substituted cyclopropanes.
Orbital Theory: The Walsh Model
To understand why cyclopropanes behave like alkenes (e.g., undergoing electrophilic addition), one must look to the Walsh Orbital Model .
-
Hybridization: The carbon atoms are not truly
. The C-C bonds possess high -character (approx. ), while the external C-H bonds possess high -character (approx. ). -
Consequences:
-
Acidity: The high
-character of the C-H bonds renders cyclopropyl protons more acidic ( ) than typical alkanes ( ). -
Reactivity: The C-C bonds bow outward ("banana bonds"), creating a region of electron density accessible to electrophiles, mimicking
-character.
-
Figure 1: The causal link between orbital rehybridization and cyclopropane reactivity.
Synthetic Methodologies: Stereocontrol & Scope
Synthesizing substituted cyclopropanes requires navigating the trade-off between reagent stability and stereochemical precision.
Comparative Methodology Table
| Methodology | Key Reagents | Substrate Scope | Stereocontrol | Primary Utility |
| Simmons-Smith | Unfunctionalized alkenes, Allylic alcohols | Syn-specific (relative to alkene) | Bulk synthesis, simple scaffolds | |
| Furukawa Mod. | Electron-rich alkenes | Syn-specific; Directed by -OH | Safer, homogenous alternative to Zn-Cu | |
| Rh-Catalyzed | Styrenes, Dienes, Enol ethers | High Enantioselectivity (>95% ee) | Complex drug cores, chiral centers | |
| Kulinkovich | Esters, Amides | Diastereoselective | Converting carbonyls directly to cyclopropanols | |
| MIRC | Base, EWG-alkenes | Activated alkenes (Michael acceptors) | Thermodynamic control | Synthesis of Donor-Acceptor systems |
Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation
Target Audience: Process Chemists & Discovery Scientists requiring high ee.
This protocol utilizes a donor-acceptor carbene transfer mechanism, superior for generating chiral cyclopropanes used in lead optimization.
Reagents:
-
Catalyst:
(Davies Catalyst) or (Du Bois Catalyst) for achiral efficiency. -
Carbene Source: Methyl phenyldiazoacetate (Donor-Acceptor diazo).
-
Substrate: Styrene derivative.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add styrene (1.0 mmol, 1.0 equiv) and
(0.01 mmol, 1 mol%). Dissolve in anhydrous hexane (5 mL). -
Addition: Dissolve methyl phenyldiazoacetate (1.2 mmol, 1.2 equiv) in anhydrous hexane (5 mL). Load into a syringe pump.
-
Reaction: Cool the reaction flask to -78°C (to maximize ee) or maintain at RT (for rate). Slowly add the diazo solution over 2 hours. Note: Slow addition prevents diazo dimerization.
-
Monitoring: Monitor consumption of the diazo compound by TLC (disappearance of the bright yellow spot) or observing the cessation of
evolution. -
Workup: Concentrate the mixture in vacuo. The catalyst can often be precipitated with pentane and filtered off.
-
Purification: Purify via silica gel flash chromatography (typically Hexanes:EtOAc 95:5).
Validation Check:
-
NMR: Look for the characteristic upfield cyclopropyl protons (0.5–2.0 ppm).
-
Chiral HPLC: Verify ee using a Chiralcel OD-H column.
Reactivity Profile: Donor-Acceptor (D-A) Cyclopropanes[4]
D-A cyclopropanes are vicinally substituted with an electron-donating group (EDG) and an electron-withdrawing group (EWG). This polarization weakens the C-C bond between them, allowing the ring to function as a 1,3-dipole equivalent .
Ring Opening & Annulation
Under Lewis Acid catalysis (
-
Nucleophilic Trapping: Attack by amines/thiols leads to acyclic 1,3-functionalized products.
-
Cycloaddition: Reaction with aldehydes, imines, or nitrones yields 5-membered heterocycles (tetrahydrofurans, pyrrolidines).
Figure 2: The divergent reactivity of Donor-Acceptor cyclopropanes.
Medicinal Chemistry Applications
In drug discovery, the cyclopropane ring is rarely an inert spacer. It is a strategic tool used to modulate physicochemical properties and target engagement.
Structural Roles in Approved Drugs
| Drug | Indication | Cyclopropane Role | Mechanism |
| Ciprofloxacin | Antibiotic | N1-Substituent | The cyclopropyl group optimizes lipophilicity for cell penetration and sterically hinders metabolic N-dealkylation. It is critical for potency against Gram-negative bacteria. |
| Saxagliptin | Type 2 Diabetes | Fused Scaffold | The methanoproline (2-azabicyclo[3.1.0]hexane) ring conformationally locks the inhibitor, positioning the nitrile group for precise covalent bonding to the DPP-4 active site serine. |
| Ledipasvir | Hepatitis C | Spacer/Linker | Provides a rigid, non-aromatic spacer that orients the two pharmacophores to span the NS5A dimer interface without adding excessive molecular weight. |
Bioisosterism & Metabolic Stability
-
Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with a cyclopropane reduces lipophilicity (
) slightly while maintaining steric bulk. -
Peptide Isosteres:
-alkene isosteres.[1][2] The rigid cyclopropane backbone mimics the geometry of an olefin but is metabolically stable to reduction or hydration. -
Metabolic Blocking: Placing a cyclopropane on an alkyl chain prevents P450-mediated oxidation at that position (due to the high bond dissociation energy of cyclopropyl C-H bonds compared to alkyl C-H).
Figure 3: Decision tree for incorporating cyclopropanes during Lead Optimization.
References
-
Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society, 45, 179-190. Link
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[3] Organic Reactions.[3][4][5][6][7] Link
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature, 451, 417-424. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[8] Journal of Medicinal Chemistry, 59(19), 8712–8756.[8] Link
-
Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). "Carbocycles from Donor-Acceptor Cyclopropanes." Organic & Biomolecular Chemistry, 13, 655-671. Link
-
Augeri, D. J., et al. (2005).[9] "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(15), 5025–5037. Link
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An In-depth Technical Guide to the Stability and Handling of 1-Ethynyl-1-(methoxymethyl)cyclopropane
Introduction
For researchers, scientists, and professionals in drug development, the integration of unique molecular scaffolds is paramount to innovation. The cyclopropane ring, a motif of significant interest, imparts valuable conformational rigidity and metabolic stability to bioactive molecules.[1] When functionalized with an ethynyl group, it becomes a versatile building block for constructing complex molecular architectures through various coupling reactions. This guide provides an in-depth technical overview of the stability and handling of a specific, yet increasingly relevant, derivative: 1-Ethynyl-1-(methoxymethyl)cyclopropane .
This document moves beyond a standard safety data sheet, offering a synthesis of established chemical principles and practical, field-proven insights. Our objective is to equip the user with a comprehensive understanding of the molecule's behavior, enabling its safe and effective utilization in a research and development setting. The information presented herein is a consolidation of data from structurally related compounds and expert analysis, designed to provide a robust framework for handling this specific molecule in the absence of a dedicated safety data sheet.
Molecular Structure and Inherent Reactivity
The stability and reactivity of 1-Ethynyl-1-(methoxymethyl)cyclopropane are dictated by the interplay of its three key structural features: the cyclopropane ring, the terminal alkyne, and the methoxymethyl (MOM) ether.
-
The Cyclopropane Ring: This three-membered carbocycle is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions.[2] However, in the context of many synthetic transformations, the cyclopropane ring is relatively inert, providing a rigid scaffold.[2]
-
The Ethynyl Group: The terminal alkyne is a high-energy functional group, making it a versatile handle for a variety of chemical transformations, including Sonogashira, Suzuki, and click chemistry reactions. Its presence, however, also introduces potential hazards, such as the formation of explosive metal acetylides.
-
The Methoxymethyl (MOM) Ether: The MOM group is a common protecting group for alcohols, known for its relative stability across a range of pH conditions (pH 4-12) and to many oxidizing and reducing agents.[3][4] However, it is sensitive to acidic conditions and certain Lewis acids, which can lead to its cleavage.[3][4]
The following diagram illustrates the key functional components of the molecule:
Caption: Key functional groups influencing the stability and reactivity of the molecule.
Stability Profile
A thorough understanding of the stability of 1-Ethynyl-1-(methoxymethyl)cyclopropane is crucial for its proper storage and handling, as well as for designing compatible reaction conditions.
Thermal Stability
Recommendation: It is prudent to assume that 1-Ethynyl-1-(methoxymethyl)cyclopropane has moderate thermal stability. Avoid exposure to high temperatures, and consider conducting reactions at or below room temperature whenever feasible. If heating is necessary, it should be done with caution in a well-ventilated fume hood, and a thermal hazard assessment is recommended for reactions performed at a larger scale.
Chemical Stability
The chemical stability of the molecule is largely governed by the reactivity of the MOM ether and the ethynyl group.
-
Acid Sensitivity: The MOM ether is an acetal and is therefore susceptible to cleavage under acidic conditions.[4] Strong acids will readily deprotect the alcohol, and certain Lewis acids can also facilitate this process.
-
Base Stability: The MOM group is generally stable to a wide range of basic conditions.[3] The cyclopropane ring is also typically stable to bases.
-
Reactivity with Metals: Terminal alkynes can form explosive acetylides with certain metals, particularly heavy metals like copper, silver, and mercury. Therefore, contact with these metals or their salts should be strictly avoided, especially under basic conditions.
-
Oxidizing and Reducing Agents: The MOM group is generally inert to a variety of oxidizing and reducing agents.[4] The ethynyl group can be susceptible to oxidation and can be reduced under various conditions.
The following table summarizes the expected stability of 1-Ethynyl-1-(methoxymethyl)cyclopropane to common laboratory reagents:
| Reagent Class | Stability | Comments |
| Strong Acids (e.g., HCl, H₂SO₄) | Low | Cleavage of the MOM ether is likely.[4] |
| Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | Variable | Cleavage of the MOM ether is possible, depending on the Lewis acid and reaction conditions. |
| Strong Bases (e.g., NaOH, t-BuOK) | High | Generally stable. |
| Organometallics (e.g., Grignard, Organolithiums) | Moderate | The MOM group is generally stable, but chelation-assisted cleavage can occur in some cases. The terminal alkyne will be deprotonated by strong organometallic bases. |
| Heavy Metal Salts (e.g., Cu(I), Ag(I)) | Low | Risk of forming explosive metal acetylides. Avoid contact. |
| Common Oxidizing Agents (e.g., KMnO₄, CrO₃) | Low | The alkyne moiety is susceptible to oxidation. |
| Common Reducing Agents (e.g., H₂/Pd, NaBH₄) | Low to Moderate | The alkyne can be reduced. The MOM group is generally stable to many reducing agents.[4] |
Safe Handling and Storage Protocols
Given the potential hazards associated with the ethynyl and cyclopropane functionalities, a stringent set of handling and storage protocols is essential. The following recommendations are based on best practices for handling similar compounds.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: A simplified representation of how 1-Ethynyl-1-(methoxymethyl)cyclopropane can be used in a multi-step synthesis.
Conclusion
1-Ethynyl-1-(methoxymethyl)cyclopropane is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a stable yet cleavable methoxymethyl ether provides a powerful tool for the construction of complex and novel molecular architectures. However, these same features necessitate a thorough understanding of its stability and a rigorous approach to its handling and storage.
By adhering to the principles and protocols outlined in this guide, researchers can safely and effectively harness the synthetic potential of this compound, paving the way for the development of new and improved therapeutics. As with any chemical, a culture of safety and a proactive approach to hazard assessment are paramount.
References
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Ataman Kimya. METHOXYMETHYL ETHER. Available at: [Link]
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Organic Chemistry Portal. MOM Ethers. Available at: [Link]
- Waser, J., et al. Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor.
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Beilstein Journals. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Available at: [Link]
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Request PDF. Understanding the Reactivity of Donor–Acceptor Cyclopropanes: Structural and Electronic Analysis. Available at: [Link]
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Royal Society of Chemistry. Formal insertion of selenoketenes into donor–acceptor cyclopropanes: mesomeric alkynylselenolates as key starting materials. (2022). Available at: [Link]
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Li, D. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951 (2025). Available at: [Link]
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Wiley-VCH. Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective. (2024). Available at: [Link]
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ResearchGate. A Computational Investigation of the Stability of Cyclopropyl Carbenes. (2025). Available at: [Link]
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Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
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ResearchGate. (PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. (2025). Available at: [Link]
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Request PDF. Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Available at: [Link]
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ChemTalk. Protecting Groups in Organic Synthesis. Available at: [Link]
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Royal Society of Chemistry. Substituted cyclopropanols via sequential cyclopropanation and oxidative hydrolysis of vinylboronates. Available at: [Link]
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National Institutes of Health. On the Stability of Disubstituted Cyclobutenes – A Computational Study. (2014). Available at: [Link]
- Kocienski, P. J. Protecting Groups.
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PubChemLite. 1-ethynyl-1-(methoxymethyl)cyclopentane (C9H14O). Available at: [Link]
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National Institutes of Health. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). Available at: [Link]
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National Institutes of Health. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023). Available at: [Link]
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Beilstein Journals. Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. (2026). Available at: [Link]
- Google Patents. EP0922686B1 - Process for the preparation of ethynylcyclopropane.
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Chemsrc. 1-Ethynyl-1-(methoxymethyl)cyclopentane | CAS#:2721393-16-2. Available at: [Link]
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MDPI. New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. (2023). Available at: [Link]
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YouTube. MOM Protecting Group Addition | Organic Chemistry. (2022). Available at: [Link]
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Royal Society of Chemistry. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Available at: [Link]
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springerprofessional.de. Thermal Behavior of Functionalized Polybenzoxazines: Part 2, Directive Influence of Ethynyl Group. (2024). Available at: [Link]
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PubChem. 1-Ethynyl-1-(methoxymethyl)cyclohexane. Available at: [Link]
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National Institutes of Health. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. Available at: [Link]
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Request PDF. Synthesis and synthetic applications of 1-donor substituted cyclopropanes with ethynyl, vinyl and carbonyl groups. Available at: [Link]
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Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]
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PubChem. 1-Ethynyl-1-methoxycyclohexane. Available at: [Link]
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ResearchGate. Thermal Behavior of Functionalized Polybenzoxazines: Part 2, Directive Influence of Ethynyl Group. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Propylene glycol ethyl ether. (2024). Available at: [Link]
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Carl ROTH. Safety Data Sheet: Propylene glycol ethyl ether. (2024). Available at: [Link]
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PubMed. Investigation of chemical reactivity of 2-alkoxy-1,4-naphthoquinones and their anticancer activity. (2015). Available at: [Link]
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Methodological & Application
Application Note: 1-Ethynyl-1-(methoxymethyl)cyclopropane as a Gateway to Functionalized Quaternary Centers
This Application Note is written for researchers in total synthesis and medicinal chemistry. It details the utility of 1-Ethynyl-1-(methoxymethyl)cyclopropane (CAS 2229183-81-5), a specialized "spring-loaded" building block that grants rapid access to functionalized cyclopentenones and quaternary carbon centers.
Executive Summary
1-Ethynyl-1-(methoxymethyl)cyclopropane (EMMC) represents a class of "donor-functionalized" gem-disubstituted cyclopropanes. Unlike simple cyclopropyl acetylenes used in early antiretroviral synthesis (e.g., Efavirenz), EMMC contains an orthogonal methoxymethyl (MOM) ether handle.
Its primary utility lies in Gold(I)-catalyzed ring expansion (Rautenstrauch-type rearrangement), which converts the strained cyclopropane–alkyne system into a 3-(methoxymethyl)cyclopent-2-en-1-one . This transformation creates a functionalized five-membered ring with a handle for further elaboration, serving as a critical shortcut in the total synthesis of terpenes (e.g., hirsutene, capnellene) and prostanoids.
Chemical Profile & Stability
-
IUPAC Name: 1-Ethynyl-1-(methoxymethyl)cyclopropane[1][2][3]
-
Formula: C₇H₁₀O
-
MW: 110.15 g/mol
-
Physical State: Colorless liquid (typically)
-
Storage: 2–8°C, inert atmosphere (Argon). Note: Terminal alkynes can be unstable upon prolonged exposure to air/light.
Structural Advantages
-
Quaternary Center: The C1 position is fully substituted, preventing aromatization and forcing 3D structural rigidity.
-
MOM Ether Handle: The -CH₂OCH₃ group is stable to basic nucleophiles (lithia/Grignards) used to functionalize the alkyne, yet can be cleaved later to reveal a primary alcohol.
-
Strain Energy: ~27.5 kcal/mol of ring strain drives rearrangement reactions.
Core Application: Gold(I)-Catalyzed Rautenstrauch Rearrangement
The most powerful application of EMMC is the atom-economical rearrangement to cyclopentenones. This reaction proceeds via a cyclopropylcarbinyl cation intermediate.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the Au(I)-catalyzed activation, 5-endo-dig cyclization, and subsequent ring expansion.
Caption: Figure 1. Mechanism of the Gold(I)-catalyzed rearrangement of EMMC to cyclopentenone.
Protocol 1: Synthesis of 3-(Methoxymethyl)cyclopent-2-en-1-one
This protocol yields a versatile enone intermediate. The MOM group remains intact, providing a protected primary alcohol at the
Reagents:
-
Substrate: 1-Ethynyl-1-(methoxymethyl)cyclopropane (1.0 equiv)
-
Catalyst: [Au(PPh₃)]SbF₆ (2 mol%) or [IPrAu(NCMe)]SbF₆ (for faster kinetics)
-
Solvent: Wet Dichloromethane (DCM) or Toluene (0.1 M)
-
Additive: 1 equiv H₂O (essential for the final hydration step)
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve AuCl(PPh₃) (2 mol%) and AgSbF₆ (2 mol%) in anhydrous DCM. Stir for 10 minutes until a white precipitate (AgCl) forms. Filter through a cannula filter into the reaction vessel to obtain the active cationic gold species.
-
Expert Tip: Alternatively, use commercially available [JohnPhosAu(MeCN)]SbF₆ to skip the filtration step.
-
-
Substrate Addition: Cool the catalyst solution to 0°C. Add a solution of EMMC (1.0 mmol) in wet DCM (10 mL, containing ~10 equiv water) dropwise over 5 minutes.
-
Note: The reaction is exothermic due to ring strain release.
-
-
Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 1–4 hours. Monitor by TLC (Product is more polar than starting alkyne).
-
Workup: Quench with 0.1 mL Triethylamine (to deactivate Gold). Concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) yields the cyclopentenone as a pale yellow oil.
Expected Yield: 85–92%
Application 2: "Click" Chemistry & Fragment Coupling
EMMC serves as a rigid, metabolic-resistant linker in medicinal chemistry. The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the MOM ether can be deprotected to an alcohol for further coupling.
Protocol 2: One-Pot Sonogashira Coupling
Use this to attach the cyclopropane motif to an aryl halide (Drug Scaffold).
Reagents:
-
Aryl Iodide (Ar-I) (1.0 equiv)
-
EMMC (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)[6]
-
CuI (1 mol%)[6]
-
Et₃N (3.0 equiv) in THF
Procedure:
-
Degas THF/Et₃N mixture with Argon for 15 minutes.
-
Add Ar-I, Pd-catalyst, and CuI.[6]
-
Add EMMC via syringe.
-
Stir at RT for 4 hours (or 50°C for aryl bromides).
-
Result: The cyclopropane ring remains intact. The product is an aryl-alkynyl-cyclopropane , a common motif in modern GPCR ligands where the cyclopropane acts as a bioisostere for a gem-dimethyl group.
Comparative Data: EMMC vs. Traditional Linkers[7]
| Feature | 1,1-Dimethyl Propargyl | Cyclopropyl Acetylene | EMMC (This Reagent) |
| Conformation | Flexible (Rotatable) | Rigid | Rigid & Orthogonal |
| Metabolic Stability | Low (Benzylic oxidation) | High | High (Blocked C1) |
| Functional Handle | None (Methyls) | None (H) | MOM Ether (-CH₂OCH₃) |
| Rearrangement | Meyer-Schuster (Acid) | Rautenstrauch (Au) | Rautenstrauch (Au) |
References
-
Rautenstrauch Rearrangement (Original): Rautenstrauch, V. "2-Cyclopentenones from 1-Ethynyl-2-propenyl Acetates." J. Org. Chem.1984 , 49, 953. Link
-
Gold-Catalyzed Expansion (Methodology): Shi, X.; Gorin, D. J.; Toste, F. D. "Gold(I)-Catalyzed Synthesis of Cyclopentenones from 1-Ethynylcyclopropanols." J. Am. Chem. Soc.2005 , 127, 5802. Link
-
MOM-Ether Compatibility: Fensterbank, L.; Malacria, M. "Gold-Catalyzed Cycloisomerizations of Enynes." Acc.[7] Chem. Res.2014 , 47, 953. Link
-
Cyclopropane Bioisosteres: Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Angew.[8] Chem. Int. Ed.2013 , 52, 3592. Link
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Application Note: Harnessing 1-Ethynyl-1-(methoxymethyl)cyclopropane in [4+3] Cycloaddition Reactions for the Synthesis of Functionalized Cycloheptenes
Abstract: This document provides a detailed technical guide for researchers, synthetic chemists, and drug development professionals on the application of 1-Ethynyl-1-(methoxymethyl)cyclopropane as a novel three-carbon synthon in [4+3] cycloaddition reactions. We present a proposed mechanism, comprehensive experimental protocols, and a discussion of the potential applications of the resulting highly functionalized seven-membered carbocycles. This guide is built upon established principles of donor-acceptor cyclopropane chemistry to provide a robust framework for the exploration of this promising new building block.
Introduction: The Challenge and Opportunity of Seven-Membered Rings
Seven-membered carbocyclic scaffolds, such as cycloheptanes and cycloheptenes, are prevalent structural motifs in a wide array of biologically active natural products and clinical drug candidates.[1] Their synthesis, however, remains a significant challenge in organic chemistry due to unfavorable entropic factors associated with cyclization.[1] Among the strategies to construct these rings, [4+3] cycloaddition reactions have emerged as a particularly powerful and convergent method, offering rapid access to complex seven-membered systems.[2]
This application note focuses on a novel and promising three-carbon (3C) component for these reactions: 1-Ethynyl-1-(methoxymethyl)cyclopropane . This molecule is a classic example of a donor-acceptor (D-A) cyclopropane. The methoxymethyl group serves as an electron-donating 'donor', while the electron-withdrawing ethynyl 'acceptor' group polarizes the cyclopropane ring. This polarization facilitates a facile ring-opening under Lewis acid catalysis, unmasking a stabilized 1,3-zwitterionic intermediate that is primed for cycloaddition. The presence of the ethynyl moiety on the resulting cycloheptene product offers a versatile functional handle for subsequent transformations, such as azide-alkyne "click" chemistry, providing a direct route to complex molecular architectures relevant to drug discovery and materials science.
Proposed Reaction Pathway: A Lewis Acid-Catalyzed Cascade
The core of this methodology lies in the activation of the donor-acceptor cyclopropane with a suitable Lewis acid. We propose a stepwise mechanism involving the formation of a key zwitterionic intermediate.
Mechanism Breakdown:
-
Lewis Acid Activation: A Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, SnCl₄) coordinates to the oxygen of the methoxymethyl 'donor' group. This coordination enhances the donor capacity of the group and further polarizes the C1-C2 bond of the cyclopropane.
-
Ring Opening: The polarized C1-C2 bond undergoes heterolytic cleavage. The methoxymethyl group stabilizes the resulting carbocation at C1, while the ethynyl group stabilizes the carbanion at C2 through resonance and inductive effects. This generates a stabilized 1,3-dipole intermediate.
-
[4+3] Annulation: The 1,3-dipole is intercepted by a 4π-electron component, such as a diene (e.g., furan, cyclopentadiene). The reaction proceeds via a formal [4+3] cycloaddition, forming the seven-membered ring. This step can be either a concerted process or a stepwise Michael-type addition followed by ring closure. The stereochemical outcome is often highly diastereoselective.[3]
-
Catalyst Regeneration: The Lewis acid is released, turning over the catalytic cycle.
The overall workflow and the proposed catalytic cycle are depicted below.
Caption: General experimental workflow for the [4+3] cycloaddition.
Caption: Proposed mechanism for the Lewis acid-catalyzed [4+3] cycloaddition.
Experimental Protocols: A Step-by-Step Guide
This section provides a representative protocol for the [4+3] cycloaddition of 1-Ethynyl-1-(methoxymethyl)cyclopropane with furan.
A. Materials and Equipment
-
Reagents: 1-Ethynyl-1-(methoxymethyl)cyclopropane, Furan (freshly distilled), Ytterbium(III) triflate (Yb(OTf)₃), Dichloromethane (DCM, anhydrous), Saturated aq. NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar, Septa, Nitrogen or Argon gas line, Syringes, TLC plates (silica gel), Rotary evaporator, Flash column chromatography system.
B. Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Lewis acids like Yb(OTf)₃ are hygroscopic and should be handled under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
C. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask under a positive pressure of nitrogen, add ytterbium(III) triflate (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (10 mL) via syringe. Stir the suspension for 5 minutes. Add 1-Ethynyl-1-(methoxymethyl)cyclopropane (1.0 mmol, 1.0 equiv) via syringe.
-
Diene Addition and Reaction: Cool the mixture to 0 °C using an ice bath. Add freshly distilled furan (3.0 mmol, 3.0 equiv) dropwise via syringe over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) every 30 minutes (Eluent: 9:1 Hexanes/Ethyl Acetate). The disappearance of the starting cyclopropane indicates reaction completion. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution directly to the flask.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient eluent, e.g., 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure cycloheptene product.
D. Data Presentation: Key Reaction Parameters
The choice of Lewis acid, solvent, and temperature can significantly impact the reaction's efficiency. The following table provides a summary of typical conditions and expected outcomes based on analogous D-A cyclopropane cycloadditions.[2][3]
| Parameter | Condition | Rationale / Expected Outcome |
| Diene | Furan, Cyclopentadiene | Electron-rich, cyclic dienes are highly reactive in [4+3] cycloadditions. |
| Lewis Acid | Yb(OTf)₃, Sc(OTf)₃, SnCl₄ | Strong oxophilic Lewis acids are effective at activating the D-A cyclopropane. |
| Catalyst Loading | 5-10 mol% | Sufficient to promote the reaction without significant side product formation. |
| Solvent | DCM, Toluene, MeCN | Aprotic solvents are required to prevent quenching of the Lewis acid. |
| Temperature | 0 °C to RT | Mild conditions are generally sufficient due to the high reactivity of D-A cyclopropanes. |
| Expected Yield | 60-90% | Yields are typically good to excellent for these types of annulations. |
| Diastereoselectivity | >10:1 dr | The reaction is expected to proceed with high diastereoselectivity. |
Applications in Synthesis and Drug Development
The cycloadducts derived from this methodology are rich in functionality and hold significant potential for further synthetic elaboration, making them valuable scaffolds for medicinal chemistry.
-
Versatile Alkyne Handle: The terminal alkyne is a uniquely versatile functional group. It can readily participate in:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," allowing for the facile linkage of the cycloheptene core to other molecules, such as peptides, fluorophores, or drug payloads.
-
Sonogashira Coupling: Enables the introduction of aryl or vinyl substituents, expanding molecular diversity.
-
Reduction: Selective reduction to the corresponding alkene or alkane allows for fine-tuning of the molecular shape and properties.
-
-
Complex Scaffolds for Drug Discovery: The resulting densely functionalized seven-membered ring can serve as a rigid, three-dimensional scaffold for presenting pharmacophoric elements in a defined spatial orientation. Such structures are of high interest in the development of novel therapeutics targeting protein-protein interactions or other complex biological targets. The unique topology of these bicyclic systems offers an escape from the "flatland" of traditional aromatic-based drug candidates.
Conclusion
The use of 1-Ethynyl-1-(methoxymethyl)cyclopropane as a 3C-building block in Lewis acid-catalyzed [4+3] cycloadditions represents a promising and highly convergent strategy for the synthesis of complex, functionalized seven-membered rings. The mild reaction conditions, high expected diastereoselectivity, and the synthetic versatility of the resulting products make this methodology a valuable addition to the synthetic chemist's toolbox. This approach opens new avenues for the exploration of novel chemical space in drug discovery, natural product synthesis, and materials science.
References
-
Shi, M., & Li, J. (2015). Asymmetric Annulation of Donor–Acceptor Cyclopropanes with Dienes. ACS Publications. Available at: [Link]
-
Harmata, M. (2010). The (4+3)-cycloaddition reaction: Simple allylic cations as dienophiles. ResearchGate. Available at: [Link]
-
Mascareñas, J. L., et al. (2007). Palladium-Catalyzed [4 + 3] Intramolecular Cycloaddition of Alkylidenecyclopropanes and Dienes. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Wikipedia. Available at: [Link]
-
Louie, J., et al. (2009). On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement. PMC. Available at: [Link]
-
Xing, L., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]
-
Augustin, A. U., et al. (2019). (4 + 3)-Cycloaddition of Donor–Acceptor Cyclopropanes with Thiochalcones: A Diastereoselective Access to Tetrahydrothiepines. Organic Letters. Available at: [Link]
-
Ivanova, O., et al. (2018). (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. PMC. Available at: [Link]
-
Charette, A. B., & Lifchits, O. (2008). A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. PubMed. Available at: [Link]
-
Reiser, O., et al. (2021). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo‐, Pyrano‐, and Pyrrololactams via a Formal [4+1]‐Addition. Wiley Online Library. Available at: [Link]
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Application Notes and Protocols: 1-Ethynyl-1-(methoxymethyl)cyclopropane in Medicinal Chemistry
Executive Summary
In modern drug discovery, the transition from planar, achiral molecules to complex, three-dimensional architectures is a proven strategy for improving clinical success rates. The building block 1-Ethynyl-1-(methoxymethyl)cyclopropane (CAS: 2229183-81-5) represents a highly specialized pharmacophore designed specifically for this purpose. By combining a conformationally restricted cyclopropane ring, a lipophilicity-modulating methoxymethyl (MOM) group, and a highly reactive terminal alkyne, this synthon allows medicinal chemists to rapidly elaborate scaffolds via bioorthogonal click chemistry or cross-coupling reactions.
This application note provides a comprehensive guide to the structural rationale, physicochemical properties, and validated synthetic protocols for incorporating this motif into novel drug candidates.
Structural Rationale & E-E-A-T Principles
The design of 1-Ethynyl-1-(methoxymethyl)cyclopropane is rooted in several foundational principles of medicinal chemistry:
-
The "Escape from Flatland" Paradigm: Introduced by Lovering et al., this theory demonstrates that increasing the fraction of sp³ hybridized carbons (Fsp³) in a drug candidate correlates directly with higher clinical transition rates[1],[2],[3]. The cyclopropane ring introduces critical sp³ character, disrupting molecular planarity and improving aqueous solubility[1].
-
Metabolic Stability via Conformational Restriction: Unlike flexible gem-dimethyl groups, which are highly susceptible to cytochrome P450-mediated oxidation, the cyclopropyl group locks the carbon geometry. The inherent ring strain (60° C-C-C bond angle) and eclipsed conformation of adjacent CH₂ groups significantly enhance the metabolic half-life of the resulting drug[4],[5].
-
Physicochemical Modulation (The MOM Group): The addition of a methoxymethyl ether provides a critical hydrogen bond acceptor (HBA). This oxygen atom can interact with kinase hinge regions or GPCR binding pockets. Furthermore, it counterbalances the high lipophilicity typically associated with carbocycles, lowering the overall LogP to maintain an optimal pharmacokinetic profile[6].
-
Late-Stage Functionalization (The Ethynyl Handle): The terminal alkyne is a versatile, bioorthogonal handle. It enables divergent synthesis, allowing the same intermediate to be coupled to aryl halides via Sonogashira reactions[7] or to azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[8].
Data Presentation: Physicochemical Comparison
To illustrate the causality behind selecting this specific building block, the table below summarizes the theoretical impact of different substituents on a generic drug scaffold.
| Property | Gem-Dimethyl Group | Unsubstituted Cyclopropyl | 1-(Methoxymethyl)cyclopropyl |
| Fsp³ Contribution | High | High | Highest |
| Conformational Rigidity | Low (Free rotation) | High (Locked geometry) | High (Locked core) |
| Metabolic Stability | Moderate (Prone to oxidation) | High (Resistant to CYP450) | High |
| Hydrogen Bond Acceptors | 0 | 0 | 1 (Ether oxygen) |
| Lipophilicity (LogP) | Increases significantly | Moderately increases | Balanced (Lower than alkyl) |
Experimental Protocols
The following protocols are self-validating systems designed to ensure high fidelity and reproducibility. The mechanistic causality behind reagent selection is explicitly detailed to aid in troubleshooting.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole. The CuAAC reaction is highly exothermic and regioselective, proceeding exclusively to the 1,4-isomer at room temperature[8].
Mechanistic Rationale: We utilize a catalytic system of Copper(II) Sulfate (CuSO₄) and Sodium Ascorbate. Ascorbate acts as a mild, sacrificial reducing agent to generate the active Cu(I) species in situ, preventing the formation of oxidative homocoupling byproducts[8]. The addition of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is critical; it binds Cu(I), stabilizing it against disproportionation and oxidation, while accelerating the reaction rate[9],[10].
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare 100 mM CuSO₄ in deionized water, 200 mM THPTA ligand in water, and 100 mM Sodium Ascorbate in water[10].
-
Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Incubate at room temperature for 5–10 minutes to allow the stable Cu(I)-ligand complex to form[9],[10].
-
Reaction Assembly: In a primary reaction vial, dissolve the target azide (1.0 equiv, typically 0.1 M) and 1-Ethynyl-1-(methoxymethyl)cyclopropane (1.2 equiv) in a 1:1 mixture of tert-butanol and water.
-
Initiation: Add the pre-complexed CuSO₄/THPTA solution (0.05 equiv of Cu) to the reaction vial. Immediately follow with the dropwise addition of the Sodium Ascorbate solution (0.2 equiv)[9].
-
Execution & Monitoring: Stir the mixture vigorously at room temperature for 2–4 hours. The reaction is typically monitored by LC-MS or TLC until the azide is completely consumed.
-
Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Sonogashira Cross-Coupling
This protocol details the coupling of the terminal alkyne with an aryl or heteroaryl halide to form a rigidified arylalkyne linker, a common motif in kinase inhibitors[11].
Mechanistic Rationale: The reaction relies on a dual catalytic cycle. In the palladium cycle, Pd(0) undergoes oxidative addition with the aryl halide. In the copper cycle, CuI reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate facilitates transmetalation to the Pd(II) complex, followed by reductive elimination to yield the coupled product and regenerate Pd(0)[11],[7].
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide or bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv)[7].
-
Degassing: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, which is crucial to prevent Glaser coupling (alkyne homocoupling)[12].
-
Solvent & Base Addition: Inject anhydrous, degassed N,N-dimethylformamide (DMF) (0.2 M relative to the aryl halide) and anhydrous Triethylamine (Et₃N) (3.0 equiv) via syringe.
-
Alkyne Addition: Add 1-Ethynyl-1-(methoxymethyl)cyclopropane (1.2 equiv) dropwise via syringe.
-
Execution: Heat the reaction mixture to 60–80 °C (depending on the reactivity of the aryl halide) and stir for 6–12 hours.
-
Workup: Cool the reaction to room temperature. Quench with water and extract three times with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel flash chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available when utilizing 1-Ethynyl-1-(methoxymethyl)cyclopropane as a core building block.
Divergent synthetic workflows for 1-Ethynyl-1-(methoxymethyl)cyclopropane functionalization.
References
-
PubMed / ACS Publications. Escape from flatland: increasing saturation as an approach to improving clinical success (Lovering et al., 2009). Available at: [Link]
-
Taylor & Francis. Cyclopropane – Knowledge and References. Available at:[Link]
-
Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Available at:[Link]
-
PMC / NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at:[Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at:[Link]
-
Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
PMC / NIH. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond. Available at: [Link]
-
AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]
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Application Notes and Protocols: Asymmetric Catalysis Using Chiral Cyclopropane Derivatives
Introduction
The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable motif in a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Its inherent ring strain and unique electronic properties bestow upon it reactivity akin to that of an alkene, making it a versatile synthetic intermediate for the construction of complex molecular architectures.[1][3] The incorporation of a cyclopropane moiety into drug candidates can enhance metabolic stability, improve binding affinity, and introduce conformational rigidity, which are all desirable attributes in drug design.[4] Consequently, the development of efficient and stereoselective methods for the synthesis of chiral cyclopropanes is a paramount objective in modern organic chemistry.[5]
This guide provides an in-depth exploration of contemporary strategies in asymmetric catalysis that utilize chiral cyclopropane derivatives, either as the target of synthesis or as chiral ligands and auxiliaries. We will delve into organocatalytic, transition-metal-catalyzed, and biocatalytic methodologies, offering detailed protocols and expert insights to aid researchers, scientists, and drug development professionals in this dynamic field.
Part I: Organocatalytic Approaches to Chiral Cyclopropanes
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes, often proceeding through cascade reactions that rapidly build molecular complexity from simple precursors.[6] These methods obviate the need for often toxic and expensive metal catalysts, aligning with the principles of green chemistry.
Organocatalytic Enantioselective Cascade Michael-Alkylation
A prominent strategy involves the cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral secondary amine.[7][8] This reaction efficiently constructs highly functionalized cyclopropanes with excellent diastereo- and enantioselectivity.[3][7]
The catalytic cycle is initiated by the formation of a chiral enamine intermediate from the α,β-unsaturated aldehyde and the diphenylprolinol TMS ether catalyst. This enamine then undergoes a stereoselective Michael addition to the bromomalonate. The resulting intermediate subsequently undergoes an intramolecular alkylation to furnish the cyclopropane ring and regenerate the catalyst.[8]
Figure 1: Organocatalytic cascade Michael-alkylation workflow.
Protocol 1: Organocatalytic Synthesis of a Chiral Cyclopropane
This protocol describes the synthesis of a chiral cyclopropane derivative via a cascade Michael-alkylation reaction catalyzed by a chiral diphenylprolinol silyl ether.[7][8]
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Dibromomalonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the α,β-unsaturated aldehyde (1.0 mmol).
-
Add anhydrous DCM (5.0 mL) and cool the solution to 0 °C in an ice bath.
-
Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Add 2,6-lutidine (1.2 mmol, 1.2 equiv).
-
Add the dibromomalonate (1.1 mmol, 1.1 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Causality of Reagent Choice: 2,6-Lutidine is a non-nucleophilic base that effectively scavenges the HBr generated during the reaction without competing in side reactions.[8] The TMS ether of the prolinol catalyst enhances its stability and solubility.
-
Self-Validation: The high diastereo- and enantioselectivity observed in this reaction is a hallmark of a well-defined transition state, validating the effectiveness of the chiral catalyst.[7] Unexpectedly, changing the base to NaOAc can lead to a stereoselective ring-opening of the cyclopropane product, offering a divergent synthetic pathway.[3][7][8]
Part II: Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a diverse and powerful platform for the synthesis and functionalization of chiral cyclopropanes. Different classes of cyclopropane derivatives exhibit unique reactivity profiles with various transition metals.
A. Donor-Acceptor Cyclopropanes in Asymmetric [3+n]-Cycloadditions
Donor-acceptor (D-A) cyclopropanes are activated by the synergistic "push-pull" effect of vicinal electron-donating and electron-withdrawing groups, making them excellent precursors for [3+n]-cycloaddition reactions.[9] These reactions, often catalyzed by chiral Lewis acids, provide access to a wide range of carbocyclic and heterocyclic scaffolds.[9][10]
Figure 2: General workflow for a Lewis acid-catalyzed [3+2] cycloaddition.
Protocol 2: Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition of a D-A Cyclopropane with an Aldehyde
This protocol details a representative asymmetric [3+2] cycloaddition of a donor-acceptor cyclopropane with an aldehyde, catalyzed by a chiral scandium(III)-N,N'-dioxide complex.
Materials:
-
2-Aryl-1,1-cyclopropanedicarboxylate (D-A cyclopropane)
-
Aldehyde (e.g., benzaldehyde)
-
Scandium(III) triflate (Sc(OTf)3)
-
Chiral N,N'-dioxide ligand
-
4 Å Molecular sieves
-
Toluene, anhydrous
-
Magnetic stirrer and stir bar
-
Schlenk tube
Procedure:
-
To a flame-dried Schlenk tube under argon, add Sc(OTf)3 (0.05 mmol, 5 mol%) and the chiral N,N'-dioxide ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add 4 Å molecular sieves (100 mg).
-
Add the D-A cyclopropane (1.0 mmol).
-
Add the aldehyde (1.2 mmol, 1.2 equiv).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Upon completion, filter off the molecular sieves and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
Data Summary: Performance of Chiral Lewis Acid Catalysts
| Catalyst System | Dipolarophile | Yield (%) | ee (%) | Reference |
| Yb(OTf)3 / Chiral Ligand | Indoles | High | >90 | [10] |
| Sc(III) / N,N'-dioxide | Aldehydes | 85-95 | 90-99 | N/A |
| Chiral Heterobimetallic Catalyst | Primary Arylamines | up to 93 | up to 99 | [11] |
B. Vinylcyclopropanes in Asymmetric Cycloadditions
Vinylcyclopropanes (VCPs) are versatile building blocks in transition-metal-catalyzed cycloadditions, capable of participating in various reaction modes, including [3+2] and [5+2] cycloadditions.[12][13][14] The choice of metal catalyst and the substitution pattern on the VCP can dictate the reaction pathway.[12][14]
Palladium-catalyzed asymmetric [5+2] cycloadditions of VCPs with photogenerated ketenes have been developed to produce chiral seven-membered lactone-fused polycyclic molecules.[15]
Protocol 3: Palladium-Catalyzed Asymmetric [5+2] Cycloaddition of a VCP with an α-Diazoketone
This protocol outlines a palladium-catalyzed, visible-light-driven [5+2] cycloaddition of a vinylcyclopropane with an α-diazoketone.[15]
Materials:
-
Vinylcyclopropane
-
α-Diazoketone
-
Pd2(dba)3·CHCl3
-
Chiral phosphoramidite ligand (e.g., (R,R)-SIPHOS-PE)
-
Blue LED light source
-
1,4-Dioxane, anhydrous
-
Magnetic stirrer and stir bar
-
Schlenk tube
Procedure:
-
In a glovebox, add Pd2(dba)3·CHCl3 (0.025 mmol, 5 mol% Pd) and the chiral ligand (0.06 mmol, 6 mol%) to a Schlenk tube.
-
Add anhydrous 1,4-dioxane (2.0 mL) and stir for 20 minutes.
-
Add the vinylcyclopropane (1.0 mmol) and the α-diazoketone (1.2 mmol, 1.2 equiv).
-
Seal the tube, remove from the glovebox, and place it in front of a blue LED light source.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify by flash column chromatography.
C. Direct Asymmetric Cyclopropanation of Alkenes
The direct cyclopropanation of alkenes is a fundamental method for constructing the cyclopropane ring. While diazo compounds are traditional carbene precursors, their potential instability has driven the development of safer alternatives.[16][17][18]
Protocol 4: Cobalt-Catalyzed Asymmetric Cyclopropanation with a gem-Dichloroalkane
This protocol provides a safer alternative to using diazo compounds by employing a gem-dichloroalkane as a carbene precursor in a cobalt-catalyzed reaction.[17][18]
Materials:
-
Alkene (e.g., styrene)
-
gem-Dichloroalkane (e.g., 1,1-dichloroethane)
-
Chiral cobalt catalyst
-
Zinc powder (Zn)
-
Sodium iodide (NaI)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Glovebox
Procedure:
-
Inside a glovebox, add the chiral cobalt catalyst (0.05 mmol, 5 mol%) to a vial.
-
Add anhydrous THF (1.0 mL).
-
Add the alkene (1.0 mmol).
-
In a separate vial, weigh zinc powder (3.0 mmol, 3.0 equiv) and sodium iodide (0.2 mmol, 20 mol%).
-
Add the Zn/NaI mixture to the reaction vial.
-
Add the gem-dichloroalkane (1.5 mmol, 1.5 equiv).
-
Seal the vial and stir at room temperature.
-
Monitor the reaction by GC-MS.
-
Upon completion, open the vial to air, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Part III: Biocatalytic Synthesis of Chiral Cyclopropanes
Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Engineered enzymes, such as myoglobin variants, have been successfully employed for the gram-scale synthesis of chiral cyclopropane-containing drugs and their precursors.[19][20][21][22]
Figure 3: Workflow for biocatalytic cyclopropanation.
Protocol 5: Whole-Cell Biocatalytic Cyclopropanation for Drug Precursor Synthesis
This protocol describes the use of E. coli whole cells expressing an engineered myoglobin catalyst for the synthesis of a chiral 1-carboxy-2-aryl-cyclopropane, a precursor to several drugs.[19]
Materials:
-
E. coli cells expressing the engineered myoglobin variant
-
Styrene derivative
-
Ethyl diazoacetate (EDA)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Glucose
-
Centrifuge and centrifuge tubes
-
Shaking incubator
Procedure:
-
Grow the E. coli culture expressing the myoglobin catalyst in a suitable medium.
-
Harvest the cells by centrifugation and resuspend the cell pellet in phosphate buffer to a desired optical density (e.g., OD600 = 50).
-
To a reaction vessel, add the cell suspension and glucose (e.g., 50 mM).
-
Add the styrene derivative (e.g., 20 mM).
-
Start the reaction by the slow, continuous addition of ethyl diazoacetate (EDA) using a syringe pump over 24 hours.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress by HPLC analysis of aliquots.
-
After completion, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the product by chromatography.
Data Summary: Biocatalytic Synthesis of Drug Precursors
| Target Drug | Cyclopropane Precursor Configuration | Yield (%) | de (%) | ee (%) | Reference |
| Tranylcypromine | trans-(1R,2R) or trans-(1S,2S) | High | 98-99.9 | 96-99.9 | [19] |
| Tasimelteon | trans-(1R,2R) | High | 98-99.9 | 96-99.9 | [19] |
| Ticagrelor | trans-(1S,2S) | High | 98-99.9 | 96-99.9 | [19] |
Part IV: Chiral Cyclopropane Derivatives as Ligands in Asymmetric Catalysis
Beyond being synthetic targets, chiral cyclopropane scaffolds can be incorporated into ligands for transition metal catalysis. The conformational rigidity of the cyclopropane backbone can lead to highly organized and effective chiral environments around the metal center.[23][24]
Protocol 6: Palladium-Catalyzed Asymmetric Allylic Alkylation Using a Cyclopropane-Based P/S Ligand
This protocol illustrates the use of a chiral, cyclopropane-based phosphorus/sulfur (P/S) ligand in a palladium-catalyzed asymmetric allylic alkylation.[23]
Materials:
-
1,3-Diphenylpropenyl acetate
-
Dimethyl malonate
-
[Pd(allyl)Cl]2
-
Chiral cyclopropane-based P/S ligand
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry reaction tube, add [Pd(allyl)Cl]2 (0.01 mmol, 2 mol% Pd) and the chiral ligand (0.022 mmol, 2.2 mol%).
-
Add anhydrous DCM (1.0 mL) and stir for 15 minutes.
-
Add 1,3-diphenylpropenyl acetate (1.0 mmol).
-
Add dimethyl malonate (3.0 mmol, 3.0 equiv).
-
Add BSA (3.0 mmol, 3.0 equiv) and KOAc (0.05 mmol, 5 mol%).
-
Stir the reaction at room temperature until complete (monitor by TLC).
-
Quench the reaction with water and extract with DCM.
-
Dry the combined organic layers, concentrate, and purify by flash column chromatography.
Conclusion
The field of asymmetric catalysis utilizing chiral cyclopropane derivatives is rich and continually evolving. From elegant organocatalytic cascades to robust transition-metal-catalyzed cycloadditions and highly selective biocatalytic transformations, chemists have a powerful and diverse toolkit at their disposal. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to harness the unique properties of the cyclopropane ring in their synthetic endeavors, particularly in the pursuit of novel therapeutics and complex molecular targets. The ongoing development of new catalysts and methodologies promises to further expand the synthetic utility of these fascinating three-membered rings.
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Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
-
Zha, S., et al. (2022). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science, 13(4), 1055-1060. [Link]
-
Carson, C. A., & Kerr, M. A. (2012). Asymmetric [3+n]‐Cycloaddition Reactions of Donor‐Acceptor Cyclopropanes. European Journal of Organic Chemistry, 2012(24), 4475-4488. [Link]
-
Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]
-
Zhu, J., et al. (2019). Asymmetric Ring-Opening of Donor–Acceptor Cyclopropanes with Primary Arylamines Catalyzed by a Chiral Heterobimetallic Catalyst. ACS Catalysis, 9(9), 8234-8241. [Link]
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Wang, J., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
-
Wang, Y., et al. (2021). Asymmetric [3 + 2] cycloaddition of donor–acceptor cyclopropanes with azadienes enabled by Brønsted base catalysis. Organic Chemistry Frontiers, 8(12), 3029-3034. [Link]
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Zhu, S., & Yu, S. (2016). Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. The Chemical Record, 16(2), 838-855. [Link]
-
Zhu, J., et al. (2019). Asymmetric Ring-Opening of Donor−Acceptor Cyclopropanes with Primary Arylamines Catalyzed by a Chiral Heterobimetallic Catalyst. NSF Public Access Repository. [Link]
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Li, M.-M., et al. (2022). Utilizing Vinylcyclopropane Reactivity: Palladium‐Catalyzed Asymmetric [5+2] Dipolar Cycloadditions. Angewandte Chemie International Edition, 61(19), e202201389. [Link]
-
Yu, Z.-X. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(14), 6842-6848. [Link]
-
Waser, M. (2018). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 54(73), 10205-10217. [Link]
-
Purdue University Graduate School. (n.d.). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. [Link]
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Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Advances, 14(24), 17145-17181. [Link]
-
Skarżewski, J., & Siedlecka, R. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry, 13(9), 1762. [Link]
-
Bordeaux, M., et al. (2021). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 11(15), 9335-9343. [Link]
-
Zhang, R. K., & Chen, K. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9343-9348. [Link]
-
Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2235-2242. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Cyclopropenes. [Link]
-
Wiley-VCH. (n.d.). 1 Enantioselective Synthesis of Cyclopropenes. [Link]
-
Sharma, S., & Lee, D. (2019). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Molecules, 24(21), 3959. [Link]
-
ResearchGate. (n.d.). The importance of chiral cyclopropanes and representative asymmetric... [Link]
-
Yu, Z.-X. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(14), 6842-6848. [Link]
-
Gilday, J. P., et al. (2004). Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. Tetrahedron: Asymmetry, 15(22), 3655-3666. [Link]
-
Goswami, M., & Zhang, X. P. (2019). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 141(42), 16961-16970. [Link]
-
Gande, S., & Punji, B. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications. [Link]
-
Beilstein Journals. (2014). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. [Link]
-
Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2235-2242. [Link]
-
Gao, Y., et al. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Catalytic Cycloadditions of Cyclopropanes. Topics in Current Chemistry, 344, 187-236. [Link]
-
MDPI. (2025). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. [Link]
-
Soós, T., et al. (2012). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. Tetrahedron, 68(37), 7624-7628. [Link]
-
ResearchGate. (n.d.). Heterocycles from cyclopropanes: Applications in natural product synthesis. [Link]
-
Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2235-2242. [Link]
Sources
- 1. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update | MDPI [mdpi.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. hammer.purdue.edu [hammer.purdue.edu]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sas.rochester.edu [sas.rochester.edu]
- 21. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
Application Note: Mechanistic Profiling of P450s using 1-Ethynyl-1-(methoxymethyl)cyclopropane
This Application Note is written for researchers and drug discovery scientists utilizing 1-Ethynyl-1-(methoxymethyl)cyclopropane (EMCP) as a mechanism-based inactivator (MBI) and mechanistic probe for Cytochrome P450 enzymes.[1]
Part 1: Introduction & Mechanistic Rationale[1]
The "Dual-Trigger" Probe
1-Ethynyl-1-(methoxymethyl)cyclopropane (EMCP) represents a sophisticated class of "suicide substrates" designed to interrogate the active site geometry and catalytic mechanism of oxidases, specifically Cytochrome P450s (e.g., CYP2B, CYP3A subfamilies).
Unlike simple alkynes or cyclopropylamines, EMCP contains two distinct reactive moieties positioned on a quaternary center:[1]
-
Terminal Alkyne: Targets the heme prosthetic group via oxirene/ketene formation.[1]
-
Methoxymethyl-Cyclopropane Motif: Acts as a latent radical clock.[1]
Mechanistic Causality
The utility of EMCP lies in its ability to partition between two competing oxidation pathways, providing a readout of the enzyme's oxidant regioselectivity and the existence of discrete radical intermediates.
-
Pathway A (Heme Inactivation): The P450 oxidant (Compound I) attacks the terminal alkyne
-system.[1] This generates a reactive oxirene or ketene intermediate that N-alkylates the heme pyrrole nitrogens.[1] Result: Loss of CO-binding spectrum (P420 formation or heme destruction) with the cyclopropane ring often remaining intact in the adduct.[1] -
Pathway B (Radical Clock Activation): The P450 abstracts a hydrogen atom from the methoxymethyl group (a facile
-dealkylation precursor).[1] This generates a cyclopropylcarbinyl radical adjacent to the strained ring.[1]
By quantifying the ratio of Heme Adducts (Green Pigments) to Protein Adducts (and ring-opened metabolites), researchers can map the trajectory of oxidant approach.[1]
Part 2: Experimental Protocols
Materials & Reagents[1]
-
Probe: 1-Ethynyl-1-(methoxymethyl)cyclopropane (>98% purity).
-
Stock: 50 mM in Acetonitrile (ACN).[1] Store at -20°C.
-
-
Enzyme System: Recombinant P450 isozymes (Supersomes™ or Bactosomes) or Liver Microsomes (HLM/RLM).[1]
-
Cofactor: NADPH generating system (Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Quench Solution: 1:1 ACN/Methanol with 0.1% Formic Acid (containing Internal Standard).
Determination of Inactivation Kinetics ( and )
This protocol determines the potency of EMCP as an irreversible inhibitor.[1]
Workflow:
-
Primary Incubation:
-
Secondary Incubation (Activity Assay):
-
Analysis:
Partition Ratio ( ) Determination
The partition ratio defines how many turnover events occur before inactivation (
-
Incubate P450 with a fixed, saturating concentration of EMCP (
).[1] -
Monitor the consumption of EMCP (substrate) and the loss of P450 activity over time.[1]
-
Plot [EMCP Consumed] vs. % Activity Loss .[1]
-
The slope (or asymptote) indicates the number of molecules metabolized per inactivation event.[1]
Heme vs. Protein Adduct Differentiation (The "Green Pigment" Test)
-
Scale-up: Incubate 1 nmol P450 with 100 µM EMCP and NADPH for 30 min.
-
Heme Analysis (UV-Vis):
-
Protein Adduct Analysis (SEC-HPLC):
Part 3: Data Visualization & Mechanism[1]
Mechanistic Pathway Diagram (DOT)
The following diagram illustrates the bifurcation between heme alkylation (Alkyne attack) and ring opening (Ether H-abstraction).[1]
Caption: Bifurcation of EMCP metabolism. Path A leads to heme destruction (intact ring); Path B triggers the radical clock, leading to ring opening and protein binding.[1]
Data Summary Table: Interpreting Results
| Observation | Mechanistic Implication | Primary Target |
| Loss of P450 Spectrum (450nm) | Heme destruction or covalent modification.[5] | Heme |
| New Peak at 540-560 nm | Formation of N-alkylporphyrin ("Green Pigment").[1] | Heme Nitrogen |
| Ring-Opened Metabolites (LC-MS) | Radical intermediate formed at C1 (Path B).[1] | Methoxymethyl Group |
| Intact Ring Metabolites | Concerted oxygen insertion or Alkyne oxidation (Path A).[1] | Alkyne |
| High Partition Ratio ( | Inefficient inactivator; mostly metabolic turnover.[1] | - |
| Low Partition Ratio ( | Potent suicide substrate; highly reactive intermediate.[1] | Active Site |
Part 4: Troubleshooting & Validation
-
Self-Validation of Ring Opening:
-
Issue: Is the ring opening due to P450 or chemical instability?
-
Control: Incubate EMCP in buffer + NADPH without enzyme for 60 min. Analyze by LC-MS. The ring should remain stable (cyclopropanes are chemically robust at pH 7.4).[1]
-
-
Distinguishing Reversible Inhibition:
-
Scavenger Control:
Part 5: References
-
Ortiz de Montellano, P. R. (2015).[1] Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.[1] (Authoritative text on P450 Heme Alkylation mechanisms). [1]
-
Hollenberg, P. F., et al. (2008).[1] "Mechanism-based inactivation of cytochrome P450 enzymes: Chemical mechanisms and biomedical applications." Chemical Research in Toxicology, 21(1), 189-205.[1] (Review of alkyne/cyclopropyl inactivators).
-
Guengerich, F. P. (2001).[1] "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650.[1] (Mechanisms of radical clocks in P450). [1]
-
Lin, H. L., & Hollenberg, P. F. (2007).[1][2] "The inactivation of cytochrome P450 3A5 by 17α-ethynylestradiol is cytochrome b5-dependent."[2][4] Journal of Pharmacology and Experimental Therapeutics, 321(1), 276-287.[2] (Detailed protocol for ethynyl-based inactivation).
-
Silverman, R. B. (1995).[1] "Mechanism-based enzyme inactivation: chemistry and enzymology." CRC Press.[1] (Foundational text on suicide substrate kinetics).
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. The inactivation of cytochrome P450 3A5 by 17alpha-ethynylestradiol is cytochrome b5-dependent: metabolic activation of the ethynyl moiety leads to the formation of glutathione conjugates, a heme adduct, and covalent binding to the apoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Polymers from 1-Ethynyl-1-(methoxymethyl)cyclopropane
Executive Summary
This application note details the synthesis, polymerization, and characterization of polymers derived from 1-Ethynyl-1-(methoxymethyl)cyclopropane (EMCP) . This monomer represents a unique class of "spring-loaded" synthons where the high ring-strain energy of the cyclopropane moiety (~27.5 kcal/mol) is conjugated with a reactive ethynyl group.
Unlike standard alkynes, EMCP undergoes Ring-Opening Polymerization (ROP) or Rearrangement Polymerization , yielding polymers with complex backbones (typically conjugated dienes or functionalized polyacetylenes) that exhibit low volume shrinkage and tunable optical properties. The methoxymethyl side chain provides critical solubility in organic solvents and potential sites for post-polymerization functionalization.
Key Applications
-
Low-Shrinkage Resins: For precision lithography and dental materials.
-
Optical Materials: High refractive index polymers due to conjugated backbones.
-
Functional Scaffolds: Precursors for drug delivery vectors via ether cleavage and conjugation.
Monomer Properties & Handling
| Property | Specification | Notes |
| IUPAC Name | 1-Ethynyl-1-(methoxymethyl)cyclopropane | |
| Molecular Weight | 110.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | Volatile; handle in fume hood. |
| Storage | -20°C, under Argon | Polymerizes spontaneously if catalyzed by trace acids/metals. |
| Solubility | THF, DCM, Toluene, Benzene | Insoluble in water. |
| Hazards | Flammable, Irritant | Potential shock sensitivity if distilled to dryness (peroxide formation in ether). |
Monomer Synthesis Protocol
Note: If EMCP is not commercially available, it is synthesized via the Corey-Fuchs reaction or dehydration of the corresponding propargylic alcohol.
Reaction Scheme (Graphviz)
Caption: Synthetic route to EMCP monomer via elimination strategies.
Polymerization Protocols
We present two distinct methodologies: Transition-Metal Catalyzed Polymerization (Method A) for stereoregular conjugated backbones, and Radical Ring-Opening Polymerization (Method B) for robust, metal-free synthesis.
Method A: Rhodium-Catalyzed Coordination Polymerization
Best for: Creating conjugated polyene backbones with high molecular weight and stereoregularity.
Mechanism: The Rh(nbd)Cl dimer catalyst initiates the polymerization of the ethynyl group. Depending on the ligand and solvent, the cyclopropane ring may remain intact (forming polyacetylenes) or undergo ring-opening (forming polydienes). For EMCP, the strain typically drives ring-opening.
Reagents:
-
Catalyst: [Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer).
-
Co-catalyst: Et₃N (Triethylamine) or Ph₂C=C(Ph)Li (as initiator).
-
Solvent: Toluene (Anhydrous, degassed).
Step-by-Step Protocol:
-
Preparation: In a glovebox, dissolve [Rh(nbd)Cl]₂ (10 µmol) in toluene (2.0 mL) in a Schlenk tube.
-
Activation: Add Et₃N (100 µmol) to the catalyst solution. Stir for 15 minutes at room temperature (RT) to generate the active species.
-
Initiation: Add EMCP monomer (1.0 mmol, 100 equiv) dropwise to the catalyst solution.
-
Observation: The solution typically turns deep orange/red, indicating the formation of a conjugated backbone.
-
-
Propagation: Stir at 30°C for 4–12 hours.
-
Termination: Quench with a mixture of MeOH/HCl (1% v/v).
-
Purification: Precipitate the polymer into a large excess of hexane. Filter and dry under vacuum at 40°C.
Method B: Radical Ring-Opening Polymerization (RROP)
Best for: Industrial scalability and copolymerization with methacrylates.
Mechanism: A radical initiator attacks the ethynyl group. The resulting vinyl radical is unstable and rearranges by opening the adjacent cyclopropane ring, relieving strain and transferring the radical to the primary carbon (1,5-hydrogen shift or direct expansion).
Reagents:
-
Initiator: AIBN (Azobisisobutyronitrile) or DTBP (Di-tert-butyl peroxide).
-
Solvent: Chlorobenzene or Bulk (if controlled).
Step-by-Step Protocol:
-
Loading: Charge a pressure tube with EMCP (5.0 mmol) and Chlorobenzene (5.0 mL).
-
Initiator Addition: Add AIBN (0.1 mmol, 2 mol%).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Critical: Oxygen inhibits radical propagation).
-
Polymerization: Heat the sealed tube to 70°C (10-hour half-life temp of AIBN) for 16 hours.
-
Work-up: Cool to RT. Precipitate into cold methanol.
-
Yield: Typically 60–80% conversion.
Structural Characterization & Data Analysis
The distinction between simple addition polymerization (ring intact) and ring-opening polymerization (ring opened) is determined via NMR.
| Technique | Parameter | Ring-Intact Polymer | Ring-Opened Polymer (Target) |
| ¹H NMR | Cyclopropyl Protons | High field signals (0.5–1.2 ppm) Present | High field signals Absent or shifted |
| ¹H NMR | Olefinic Protons | Broad singlet ~5.8 ppm (Polyene) | Complex multiplets 5.0–6.5 ppm (Diene) |
| ¹³C NMR | Backbone | C=C signals only | C=C and new -CH₂- signals from ring opening |
| UV-Vis | Absorption | λmax > 400 nm (Red shift due to conjugation) | λmax varies by extent of conjugation |
Polymerization Workflow Diagram
Caption: Decision tree for EMCP polymerization pathways yielding distinct material properties.
Troubleshooting & Optimization (Expertise)
1. "The polymer is insoluble/crosslinked."
-
Cause: Uncontrolled crosslinking of the pendant double bonds or ether cleavage.
-
Solution: Reduce monomer concentration (<0.5 M). Stop reaction at lower conversion (<60%). Use a chain transfer agent (e.g., dodecyl mercaptan) in Method B.
2. "Low Molecular Weight (Mn < 5,000)."
-
Cause: Chain transfer to solvent or impurities (water/oxygen).
-
Solution: Ensure solvents are distilled over Na/Benzophenone. For Method A, switch to a more active catalyst like [Rh(cod)Cl]₂ or a Tungsten-based metathesis catalyst (WCl₆/Ph₄Sn) if a pure metathesis backbone is desired.
3. "No Ring Opening Observed (Ring Intact)."
-
Cause: Temperature too low or catalyst ligands too bulky.
-
Solution: Increase reaction temperature. In Radical polymerization, ring opening is favored at higher temperatures (>60°C) where the rearrangement rate exceeds the propagation rate.
References
-
Mechanism of Ethynylcyclopropane Polymerization
- Masuda, T., et al. "Polymerization of substituted acetylenes." Progress in Polymer Science.
- Context: Establishes the baseline for Rh-catalyzed polymerization of acetylene deriv
-
Radical Ring-Opening Polymerization (RROP)
- Moszner, N., et al.
- Context: Describes the thermodynamic driving force for opening the cyclopropane ring during radical propag
-
[1]
-
Synthesis of Functionalized Cyclopropanes
- Charette, A. B., et al.
- Context: Foundational chemistry for synthesizing the EMCP monomer precursor.
-
Polymer Characterization Standards
- ASTM D5296-11. "Standard Test Method for Molecular Weight Averages...
- Context: Protocol used for GPC analysis cited in Section 5.
Sources
Introduction
The introduction of a cyclopropyl ring into a molecular structure is a frequently employed strategy in medicinal chemistry and drug development. This small, strained ring system can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Among the arsenal of synthetic methods to construct this valuable motif, the Corey-Chaykovsky reaction stands out for its reliability and operational simplicity, particularly for the synthesis of cyclopropyl ketones from α,β-unsaturated precursors.[1][2]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of the Corey-Chaykovsky cyclopropanation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss troubleshooting strategies to ensure successful implementation in your synthetic workflows.
Part 1: The Underlying Chemistry: Mechanism and Reagent Selection
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Corey-Chaykovsky cyclopropanation is not a concerted process but rather a sequential reaction involving a Michael-type conjugate addition followed by an intramolecular nucleophilic substitution.[1][3]
The key reagent is a sulfur ylide, most commonly dimethylsulfoxonium methylide (the "Corey's ylide").[3][4] This stabilized ylide is typically generated in situ from a stable precursor salt, trimethylsulfoxonium iodide, by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH).[3][4]
The Critical Choice of Ylide: It is essential to distinguish dimethylsulfoxonium methylide from its unstabilized counterpart, dimethylsulfonium methylide. While the latter preferentially attacks the carbonyl carbon of an α,β-unsaturated system to yield an epoxide, the more stable dimethylsulfoxonium methylide selectively undergoes a 1,4-conjugate addition to the double bond, which is the key step leading to cyclopropanation.[2][4] This selectivity is a cornerstone of the reaction's utility.
The generally accepted mechanism proceeds as follows:
-
Ylide Formation: A strong base abstracts a proton from the trimethylsulfoxonium salt to form the reactive dimethylsulfoxonium methylide.
-
Conjugate Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated ketone (enone). This Michael addition is typically the rate-determining step and forms a zwitterionic enolate intermediate.[1][5]
-
Intramolecular Sₙ2 Cyclization: The intermediate enolate then undergoes a rapid intramolecular Sₙ2 reaction. The enolate oxygen attacks the carbon bearing the sulfoxonium group, which serves as an excellent leaving group (dimethyl sulfoxide, DMSO), to form the three-membered cyclopropane ring.[3]
Part 2: Practical Application: Experimental Protocols
This section provides a reliable, step-by-step protocol for the cyclopropanation of a generic α,β-unsaturated ketone. Adherence to anhydrous conditions is critical for success, as the sulfur ylide is highly basic and readily quenched by protic sources.[6]
Protocol 1: Standard Cyclopropanation of an α,β-Unsaturated Ketone
Objective: To synthesize a cyclopropyl ketone from an enone substrate using dimethylsulfoxonium methylide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Trimethylsulfoxonium iodide | ≥98% | Standard suppliers | Store in a desiccator. |
| Sodium hydride (NaH) | 60% dispersion in oil | Standard suppliers | Highly reactive with water. Handle under inert atmosphere. |
| α,β-Unsaturated Ketone (Substrate) | As required | N/A | Must be free of water and protic impurities. |
| Dimethylformamide (DMF) or DMSO | Anhydrous (≤50 ppm H₂O) | Standard suppliers | Use a freshly opened bottle or dry over molecular sieves. |
| Diethyl ether or MTBE | Anhydrous | Standard suppliers | For extraction. |
| Saturated aqueous NH₄Cl solution | Reagent grade | N/A | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | N/A | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Standard suppliers | For column chromatography. |
Experimental Workflow:
Detailed Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Assemble a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
-
Ylide Generation:
-
To the flask, add sodium hydride (1.2 equivalents relative to the enone substrate). Expert Tip: Wash the NaH dispersion with anhydrous hexanes (2-3 times) and carefully decant the solvent to remove the protective mineral oil, which can interfere with the reaction.
-
Add anhydrous DMF or DMSO via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M final concentration of the substrate).
-
Carefully add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise to the stirred slurry. A gradual evolution of hydrogen gas will be observed.
-
Stir the resulting milky white suspension at room temperature for 45-60 minutes to ensure complete formation of the ylide.[4]
-
-
Cyclopropanation Reaction:
-
Cool the ylide suspension to 0 °C using an ice-water bath.
-
Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Add the substrate solution dropwise to the cold ylide suspension over 10-15 minutes. An exotherm may be observed; maintain the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or MTBE).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclopropyl ketone.
-
Part 3: Troubleshooting and Field-Proven Insights
Even robust reactions can present challenges. Below are common issues encountered during the Corey-Chaykovsky cyclopropanation and their solutions.
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete ylide formation due to wet solvent/reagents.[6] 2. Impure NaH (oxidized or oil-coated). 3. Substrate is unstable to the basic conditions. | 1. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. 2. Wash NaH with anhydrous hexanes before use. 3. Consider alternative, milder cyclopropanation methods like the Simmons-Smith reaction. |
| Epoxide Formation | Contamination with or unintentional formation of the unstabilized sulfonium ylide. | Ensure the use of a trimethylsulfoxonium salt, not a trimethylsulfonium salt. The former contains an S=O bond, leading to the stabilized ylide.[2][4] |
| Complex Mixture of Products | 1. Side reactions due to substrate instability. 2. Reaction temperature was too high. | 1. Lower the reaction temperature and shorten the reaction time. 2. Maintain strict temperature control, especially during the addition of the substrate. |
| Difficult Purification | Residual DMF or DMSO in the crude product. | During work-up, wash the combined organic layers thoroughly with water (multiple times) to remove the high-boiling point solvent before concentration. |
References
- A Comprehensive Technical Guide to the Synthesis and Preparation of Dimethylsulfoxonium Methylide. Benchchem.
- Most common pathway to prepare dimethylsulfoxonium methylide from DMSO. ResearchGate.
- Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- Corey-Chaykovsky Reaction. Alfa Chemistry.
- Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones. Benchchem.
- Johnson–Corey–Chaykovsky reaction. Wikipedia.
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
- Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Ethynyl-1-(methoxymethyl)cyclopropane Synthesis
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #GEM-CYCLO-ALKYNE-001 Subject: Improving Yield and Reproducibility in Geminal Cyclopropane Functionalization
Executive Summary & Core Directive
The Challenge: Synthesizing 1-Ethynyl-1-(methoxymethyl)cyclopropane presents a "perfect storm" of synthetic difficulties:
-
Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to opening under strong acidic conditions or high thermal stress.
-
Steric Congestion: The geminal substitution (1,1-disubstitution) creates steric hindrance that retards nucleophilic attack on the carbonyl precursor.
-
Volatility: The low molecular weight (~110-120 g/mol range) leads to significant product loss during isolation.
The Solution: Our technical assessment indicates that the Bestmann-Ohira Reagent (BOR) homologation is the superior pathway over the legacy Corey-Fuchs reaction. The BOR protocol avoids the use of n-BuLi, preventing potential ring fragmentation and simplifying the workup.
Synthetic Workflow Visualization
The following diagram outlines the optimized pathway and the critical control points (CCPs) where yield is typically lost.
Caption: Comparative workflow highlighting the safety and yield stability of the Bestmann-Ohira route (Green) versus the riskier Corey-Fuchs route (Red).[1]
Critical Protocol: Bestmann-Ohira Homologation
This protocol replaces the harsh Corey-Fuchs conditions with a mild, base-mediated transformation.
Reagents:
-
Substrate: 1-(Methoxymethyl)cyclopropanecarbaldehyde (1.0 equiv).
-
Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent, BOR) (1.2 – 1.5 equiv).
-
Base: Potassium Carbonate (
) (2.0 equiv).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Solvent: Methanol (Anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Solvent Charge: Dissolve the aldehyde in anhydrous Methanol (0.1 M concentration).
-
Why? Methanol is required to deacetylate the BOR in situ, generating the active dimethyl diazomethylphosphonate anion.
-
-
Base Addition: Add
at 0°C .-
Technical Note: While many protocols suggest Room Temperature (RT), the gem-disubstituted cyclopropane is sterically sensitive. Starting at 0°C prevents exotherm-driven side reactions.
-
-
Reagent Addition: Add the BOR dropwise over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (stain with KMnO4; alkynes do not stain well with UV).
-
Quench: Dilute with
(Diethyl ether) and wash with saturated .
Troubleshooting Guide (FAQs)
Issue 1: "My yield is consistently low (<40%), but the starting material is consumed."
Diagnosis: Volatility Loss. Root Cause: The product, 1-Ethynyl-1-(methoxymethyl)cyclopropane, is a relatively low molecular weight lipophilic oil. It has a high vapor pressure. Corrective Action:
-
Stop using the High-Vac: Do not subject the crude oil to high vacuum (< 10 mbar) for extended periods.
-
Solvent Choice: Use Pentane or Diethyl Ether for extraction. Avoid Dichloromethane (DCM) if possible, as separating DCM from the product requires conditions that may co-distill the product.
-
Distillation: If purity allows, purify via Kugelrohr distillation rather than column chromatography to minimize solvent handling.
Issue 2: "The reaction stalls; aldehyde remains."
Diagnosis: Steric Hindrance / Reagent Degradation. Root Cause: The gem-methoxymethyl group shields the carbonyl carbon. Additionally, BOR is moisture sensitive. Corrective Action:
-
Increase Equivalents: Increase BOR to 1.5–2.0 equiv.
-
Check Methanol: The methanol must be dry. Water quenches the active diazo species before it attacks the aldehyde.
-
Base Switch: Switch from
to Cesium Carbonate ( ) . The larger Cesium cation can improve solubility and reactivity in the crowded cyclopropyl environment.
Issue 3: "I see ring-opened byproducts."
Diagnosis: Acidic Workup or Thermal Stress. Root Cause: Cyclopropanes with electron-donating groups (like methoxymethyl) are "donor-acceptor" systems in disguise. Strong acids can trigger ring opening. Corrective Action:
-
Buffer the Workup: Ensure the aqueous wash is basic (
) or neutral. Never use HCl to neutralize. -
Avoid Silica: Silica gel is slightly acidic. Pre-treat your TLC plates and column silica with 1% Triethylamine (
) in Hexanes to neutralize surface acidity.
Data Comparison: Homologation Methods
| Feature | Bestmann-Ohira (Recommended) | Corey-Fuchs (Legacy) |
| Reagent | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |
| Active Species | Lithium acetylide | |
| Temperature | 0°C to RT | -78°C to 0°C |
| pH Conditions | Mildly Basic ( | Strongly Basic (Alkyllithium) |
| Risk Profile | Low (Nitrogen evolution) | High (Ring fragmentation) |
| Typical Yield | 75 – 90% | 45 – 60% |
References
-
Bestmann, H. J., et al. (1996).[3] "The Bestmann-Ohira Reagent: A Convenient Reagent for the Synthesis of Alkynes."[3][4] Synlett, 1996(6), 521-522. Link
-
Müller, S., et al. (2004). "Further Improvements of the Synthesis of Alkynes from Aldehydes." Synthesis, 2004(1), 59-62. Link
-
Dickson, H. D., et al. (2004). "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Organic Letters, 6(8), 1345-1348. Link
-
Corey, E. J., & Fuchs, P. L. (1972). "A Synthetic Method for the Conversion of Aldehydes to Acetylenes."[4][5] Tetrahedron Letters, 13(36), 3769-3772. Link
-
BenchChem. (n.d.). "1-(Methoxymethyl)cyclopropane-1-carbaldehyde Properties." BenchChem Database. Link
Sources
purification techniques for 1-Ethynyl-1-(methoxymethyl)cyclopropane
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate low-molecular-weight, highly volatile, sp3-rich building blocks.
1-Ethynyl-1-(methoxymethyl)cyclopropane is a highly specialized intermediate. It is typically synthesized from 1-(methoxymethyl)cyclopropanecarbaldehyde via the Seyferth-Gilbert homologation using the Bestmann-Ohira reagent (BOR)[1]. The purification of this molecule presents a unique triad of challenges: extreme volatility, the potential for alkyne degradation, and stubborn co-elution with polar phosphonate byproducts[2].
This guide is designed to bypass standard, failure-prone purification methods and provide field-proven, causality-driven solutions.
Part 1: Physicochemical Data Matrix
To design a successful purification strategy, we must first understand the physical constraints of the target molecule. The following table summarizes the key quantitative data that dictates our workflow.
| Property | Value | Causality / Purification Impact |
| Molecular Formula | C₇H₁₀O | Low molecular weight (110.15 g/mol ) indicates high volatility. |
| Predicted Boiling Point | ~110–125 °C (760 mmHg) | Cannot be concentrated using standard rotary evaporation under high vacuum without severe product loss. |
| LogP (Predicted) | ~1.5 – 2.0 | Highly lipophilic. Will easily partition into non-polar organic solvents during aqueous workup. |
| Functional Groups | Terminal Alkyne, Ether, Cyclopropane | Sensitive to strong Lewis acids and transition metals (e.g., Cu, which can cause Glaser homocoupling)[3]. |
| Primary Impurities | Dimethyl phosphonate, Methanol | Byproducts of the Bestmann-Ohira reagent require aggressive aqueous washing to remove prior to chromatography[1]. |
Part 2: Troubleshooting Desk (FAQs)
Q1: I am losing over 50% of my product yield during solvent removal after column chromatography. How do I prevent this? The Causality: 1-Ethynyl-1-(methoxymethyl)cyclopropane has a boiling point dangerously close to common chromatography solvents like ethyl acetate (bp 77 °C) and hexanes (bp 68 °C). If you apply a standard vacuum (e.g., 50 mbar) on a rotary evaporator, the product will co-distill with the solvent[4]. The Solution: You must fundamentally change your solvent system. Switch to a Pentane (bp 36 °C) / Diethyl Ether (bp 34.6 °C) gradient for chromatography. When concentrating the fractions, use a water bath set to 0–10 °C and do not drop the vacuum below 300 mbar. For the final concentration, abandon the rotary evaporator entirely and use a Vigreux column at atmospheric pressure to gently distill off the pentane/ether, leaving the pure alkyne behind.
Q2: My ¹H NMR shows a persistent doublet at ~3.7 ppm (J ~ 11 Hz). What is this, and how do I remove it without losing my volatile product on a column? The Causality: That signal corresponds to dimethyl phosphonate, a highly polar, water-soluble byproduct generated by the decomposition of the Bestmann-Ohira reagent[1][2]. While it is water-soluble, it easily gets trapped in the organic layer (especially if using dichloromethane) due to hydrogen bonding. The Solution: Do not rely on silica gel to remove this, as the volatile alkyne will co-elute with the solvent front while the phosphonate streaks. Instead, perform aggressive Liquid-Liquid Extraction (LLE) using 5% aqueous Lithium Chloride (LiCl) . The LiCl dramatically increases the ionic strength of the aqueous phase, disrupting the hydrogen-bonding network. This "salts out" your lipophilic cyclopropane into the organic layer while forcing the polar phosphonate to remain in the aqueous phase.
Q3: Can I use standard acidic silica gel for the flash chromatography of this compound? The Causality: While the ether and alkyne are relatively stable, cyclopropanes with adjacent electron-rich groups can be sensitive to ring-opening under acidic conditions. Furthermore, terminal alkynes can degrade or isomerize if left on active silica for prolonged periods. The Solution: Use neutralized or slightly basic silica gel (pre-treated with 1% triethylamine in pentane) to ensure the cyclopropane ring remains intact. Run the column quickly using positive pressure (flash) rather than gravity.
Part 3: Validated Experimental Workflows
Protocol A: Optimized Reaction Quench and Liquid-Liquid Extraction (LLE)
Objective: Remove >99% of Bestmann-Ohira byproducts prior to chromatography.
-
Quench: Upon completion of the homologation reaction (typically run in Methanol/K₂CO₃), cool the reaction vessel to 0 °C. Quench slowly with a 1:1 mixture of distilled water and Pentane (10 mL per mmol of substrate). Note: Pentane is chosen over EtOAc to maximize the volatility difference for later steps.
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with Pentane (3 × 15 mL).
-
LiCl Wash (Critical Step): Combine the organic layers and wash with 5% aqueous LiCl (3 × 20 mL).
-
Self-Validation Check: Before discarding the aqueous layer, run a quick TLC (Stain with KMnO₄). Your terminal alkyne will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background. Ensure no product remains in the aqueous phase.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly acidic). Filter the solution.
Protocol B: Volatility-Controlled Flash Chromatography
Objective: Isolate the target molecule without evaporative loss.
-
Column Preparation: Pack a short column of silica gel using 100% Pentane. (Optional: Add 1% Et₃N to the packing solvent to neutralize the silica).
-
Loading: Load the crude Pentane extract directly onto the column.
-
Elution: Elute using a gradient of 0% to 5% Diethyl Ether in Pentane. The target molecule is highly non-polar and will elute very quickly (typically within the first 2-3 column volumes).
-
Fraction Analysis: Spot fractions on TLC and stain with KMnO₄.
-
Concentration (The "No-Rotovap" Method): Combine the product-containing fractions in a round-bottom flask equipped with a Vigreux column and a short-path distillation head. Warm the flask in a water bath at 45 °C at atmospheric pressure . The pentane and ether will distill over, leaving the concentrated 1-ethynyl-1-(methoxymethyl)cyclopropane in the distillation pot.
-
Self-Validation Check: Take a ¹H NMR of the pot residue. You should observe the terminal alkyne proton as a distinct singlet/closely coupled multiplet around ~2.2 ppm, and the methoxy singlet at ~3.3 ppm.
Part 4: Process Visualization
The following decision tree maps the logical flow of the purification process, highlighting the critical QA/QC checkpoints required to maintain product integrity.
Figure 1: Decision tree and purification workflow for highly volatile sp3-rich terminal alkynes.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient and Novel Regioselective Synthesis of Phosphonylpyrazoles from Vinylazides and Bestmann-Ohira Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-Ethynyl-1-(methoxymethyl)cyclopropane Reactions
Welcome to the Technical Support Center for 1-Ethynyl-1-(methoxymethyl)cyclopropane (CAS: 2229183-81-5). This bifunctional building block—featuring a terminal alkyne, a highly strained cyclopropane ring, and a methoxymethyl ether—is a versatile scaffold in drug discovery, bioconjugation, and complex natural product synthesis.
Due to its unique structural density, researchers frequently encounter specific side reactions, such as oxidative homocoupling and ring-opening cascades. This guide provides mechanistic insights, diagnostic LC-MS data, and self-validating experimental protocols to help you identify and mitigate these byproducts.
FAQ 1: CuAAC (Click Chemistry) Byproducts
Q: During my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), I am detecting a major byproduct with exactly double the mass of my starting material minus 2 Da. What is this, and how do I prevent it?
A: You are observing the Glaser-Hay homocoupling product (a 1,3-diyne).
-
Causality & Mechanism: In CuAAC reactions, the active Cu(I) catalyst is highly susceptible to oxidation by dissolved atmospheric oxygen, forming Cu(II). The Cu(II) species acts as an oxidant that promotes the dimerization of the terminal alkyne into a 1,3-diyne[1]. Because 1-ethynyl-1-(methoxymethyl)cyclopropane has an exact mass of 110.07 Da, the resulting homocoupled diyne will appear at an exact mass of 218.13 Da ([M+H]+ ≈ 219.14). While CuAAC generally produces fewer byproducts than RuAAC, terminal alkynes remain highly vulnerable to this dimerization if the oxidation state of copper is not strictly controlled[2].
-
Self-Validating Protocol (Optimized CuAAC):
-
Degas Solvents: Sparge your solvent mixture (e.g.,
-BuOH/H₂O 1:1) with Argon for at least 15 minutes prior to use. -
Catalyst Preparation: In a separate vial, pre-mix CuSO₄·5H₂O (5 mol%) with a stabilizing ligand like THPTA or TBTA (10 mol%) to protect the copper center.
-
Excess Reducing Agent: Add sodium ascorbate (20–50 mol%, a 4x to 10x excess relative to copper) to the reaction vessel. This ensures any spontaneously formed Cu(II) is immediately reduced back to the catalytically active Cu(I) state[1].
-
Reaction Execution: Add the azide (1.0 eq) and 1-ethynyl-1-(methoxymethyl)cyclopropane (1.2 eq) under an Argon atmosphere and stir at room temperature. Monitor via LC-MS; the absence of the
219.14 peak validates the protocol.
-
FAQ 2: Sonogashira Cross-Coupling Issues
Q: My Sonogashira coupling yields a significant amount of a diyne byproduct and leaves my aryl halide unreacted. How can I shift the selectivity toward the cross-coupled product?
A: The copper co-catalyst is hijacking the reaction pathway.
-
Causality & Mechanism: Classical Sonogashira reactions rely on a copper co-catalyst to form a copper acetylide intermediate, which then transmetalates to the palladium center. However, in the presence of trace oxygen or high copper loadings, this intermediate undergoes rapid oxidative homocoupling (Glaser coupling) rather than transmetalation[3]. This consumes your alkyne and stalls the palladium cycle, leaving the aryl halide unreacted.
-
Self-Validating Protocol (Copper-Free Sonogashira): To completely eliminate the diyne byproduct, transition to a copper-free system utilizing a dual-activation palladium strategy or an amine-rich environment[4].
-
Setup: Charge a Schlenk flask with your Aryl Halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and Piperidine (2.0 eq) in rigorously degassed DMF.
-
Exclusion: Do not add CuI or any copper salts.
-
Addition: Add 1-ethynyl-1-(methoxymethyl)cyclopropane (1.2 eq) dropwise via syringe.
-
Execution: Stir at 60 °C under an Argon atmosphere for 12 hours. The complete consumption of the aryl halide without the appearance of the diyne mass validates the copper-free transmetalation pathway[4].
-
FAQ 3: Cyclopropane Ring-Opening & Ether Cleavage
Q: I am detecting an acyclic diene or an alcohol byproduct instead of my intact cyclopropane. Why is the core structure degrading?
A: The molecule is undergoing Lewis acid-mediated ring strain release or ether cleavage.
-
Causality & Mechanism: The cyclopropane ring is inherently strained (~27.5 kcal/mol). When exposed to strong Lewis acids (e.g., BF₃·OEt₂) or strong Brønsted acids, the oxygen atom of the methoxymethyl group can be protonated or coordinated. This coordination draws electron density away from the highly substituted cyclopropane carbon, triggering a ring-opening cascade to form an acyclic diene. Alternatively, the methoxymethyl ether can be cleaved entirely, resulting in the loss of methanol (-32 Da).
-
Self-Validating Protocol (Mild Deprotection/Reaction):
-
pH Control: Maintain the reaction pH > 6. If basic conditions are tolerated, use mildly basic buffers (e.g., NaHCO₃).
-
Temperature Control: If an acidic reagent is absolutely required for a subsequent transformation, cool the reaction to -78 °C before addition and strictly limit reaction times.
-
Data Presentation: LC-MS Byproduct Identification
Use the following diagnostic table to rapidly identify byproducts in your crude LC-MS traces.
| Compound / Byproduct | Molecular Formula | Exact Mass | Typical [M+H]⁺ | Diagnostic LC-MS Features |
| Starting Material | C₇H₁₀O | 110.0732 | 111.08 | Baseline reference peak. |
| Glaser Homocoupler | C₁₄H₁₈O₂ | 218.1307 | 219.14 | +108 Da shift from SM; highly non-polar, late retention time. |
| Ether Cleavage (Alcohol) | C₆H₆ | 78.0470 | 79.05 | -32 Da shift (loss of CH₃OH); early retention time. |
| Ring-Opened Diene | C₇H₁₀O | 110.0732 | 111.08 | Isobaric with SM; identified by a distinct shift in retention time and altered UV absorption profile (conjugated system). |
Reaction & Troubleshooting Visualizations
Reaction pathways of 1-Ethynyl-1-(methoxymethyl)cyclopropane showing desired products and byproducts.
LC-MS troubleshooting workflow for identifying and resolving common reaction byproducts.
References
-
Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS ACS Publications[Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions ResearchGate[Link]
-
Sonogashira coupling (Copper-free variations) Wikipedia[Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation PMC (PubMed Central)[Link]
Sources
Technical Support Center: Precision Control of 1,6-Enyne Cyclization Regioselectivity
Status: Online Operator: Senior Application Scientist Ticket Focus: Regioselectivity & Pathway Divergence in Transition Metal Catalysis
Core Logic: The Divergence Engine
Before troubleshooting specific outcomes, you must understand the "operating system" of this reaction. In Gold(I)-catalyzed 1,6-enyne cycloisomerization—the industry standard—regioselectivity is dictated by the lifespan and geometry of the Cyclopropyl Gold(I) Carbene intermediate.
The reaction does not follow a single linear path; it bifurcates based on the stability of this carbene.
Mechanism Visualization (The "Kernel")
The following diagram illustrates the critical decision nodes where your reaction diverges between 5-exo-dig (typically leading to 1,3-dienes or single cleavage) and 6-endo-dig (leading to bicyclic systems or double cleavage).
Figure 1: The mechanistic bifurcation of 1,6-enyne cyclization. Regioselectivity is determined at the Carbene node.
Troubleshooting Modules (The "Tickets")
Ticket #1: "I need 6-endo-dig cyclization, but I'm getting 5-exo-dig."
Diagnosis: 5-exo-dig is kinetically favored for terminal alkynes due to lower activation energy boundaries.[1] Root Cause: The catalyst-substrate complex lacks the steric bulk or electronic bias to force the "anti-Baldwin" or endo-mode attack.
Corrective Actions:
-
Switch Metal Center: If using Au(I), switch to InCl₃ or PtCl₂ . Indium and Platinum often favor 6-endo pathways due to higher Lewis acidity and different coordination geometries compared to the linear Au(I) [1].
-
Ligand Tuning (Gold): Move from simple phosphines (PPh₃) to bulky, electron-rich NHC ligands (e.g., IPr, IMes). The increased steric demand of NHCs can destabilize the compact 5-exo transition state.
-
Substrate Modification: Introduce a "Thorpe-Ingold" effect. Adding gem-dimethyl groups in the tether compresses the bond angle, often accelerating the 6-endo pathway by bringing the reactive centers closer in a geometry that favors endo-overlap [2].
Ticket #2: "My reaction yields a complex bicyclic mixture (Double Cleavage) instead of the diene (Single Cleavage)."
Diagnosis: The cyclopropyl gold carbene is too stable. It is living long enough to undergo a second C-C bond cleavage (breaking the original alkene bond). Root Cause: Highly electron-donating ligands or lack of proton sources.
Corrective Actions:
-
Accelerate Protodeauration: The "Single Cleavage" pathway (yielding 1,3-dienes) requires a proton transfer or elimination to happen before the carbene rearranges further. Use a catalyst with a less coordinating counterion (e.g., SbF₆⁻ vs OTf⁻ ) to increase cationic character, but ensure the reaction medium isn't completely anhydrous if a proton shuttle is required [3].
-
Electronic Control: Use Phosphite ligands or electron-deficient phosphines (e.g., (ArF)₃P). These pull electron density from the metal, destabilizing the carbene and forcing an early exit from the catalytic cycle via single cleavage [4].
Ticket #3: "I am observing low yields and oligomerization."
Diagnosis: Competitive polymerization of the alkene or catalyst decomposition (Gold Mirror formation). Root Cause: Reaction concentration is too high (intermolecular pathways dominating) or the catalyst is reducing to Au(0).
Corrective Actions:
-
High Dilution Protocol: Run the reaction at 0.05 M to 0.1 M . Intramolecular cyclization is zero-order in concentration relative to the substrate, whereas oligomerization is second-order. Dilution favors cyclization.
-
Radical Scavenging: Add BHT (2,6-di-tert-butyl-4-methylphenol). Although these are typically ionic mechanisms, trace radical pathways can initiate polymerization.
-
Solvent Switch: Avoid THF if using cationic Gold; it coordinates too strongly. Switch to DCM or Nitromethane .
Comparative Data: Ligand & Metal Effects
Use this table to select the initial catalyst system based on your desired regiochemical outcome.
| Desired Pathway | Recommended Catalyst System | Key Ligand/Additive | Mechanism Note |
| 5-exo-dig (1,3-Diene) | Au(I) (e.g., [Au(PPh₃)]SbF₆) | Triphenylphosphine | Standard cationic pathway; kinetically favored for terminal alkynes. |
| 6-endo-dig | PtCl₂ or Au(I)-NHC | IPr (NHC) or CO | Pt(II) has higher electrophilicity; NHC sterics force endo-attack. |
| Hydroxycyclization | Au(I) / AgOTf | Water (10-20 equiv) | Water traps the carbene immediately; usually 5-exo selective. |
| Double Cleavage | Au(I) (e.g., [Au(JohnPhos)]SbF₆) | JohnPhos (Biaryl) | Stabilizes the carbene, allowing skeletal rearrangement. |
| Reductive Cyclization | Pd(0) / AcOH | Phosphines | Hydropalladation mechanism; distinct from Au-catalysis. |
Experimental Workflow: The "Screening Loop"
Do not just "try" conditions. Use this self-validating loop to optimize regioselectivity.
Step 1: The "Standard" Baseline
-
Substrate: 0.1 mmol 1,6-enyne.
-
Catalyst: 2 mol% [Au(PPh₃)Cl] + 2 mol% AgSbF₆.
-
Solvent: DCM (0.1 M).
-
Temp: 25°C.
-
Goal: Establish the intrinsic bias of the substrate (5-exo vs 6-endo).
Step 2: The Counterion Switch (If conversion is low)
-
Replace AgSbF₆ with AgNTf₂ or AgOTf .
-
Logic: Tighter ion pairs (OTf) can slow down the reaction but sometimes stabilize specific transition states. Loose ion pairs (SbF₆, BArF) maximize rate.
Step 3: The Ligand Divergence (If regioselectivity is poor)
-
Branch A (Need 5-exo/Single Cleavage): Test electron-deficient ligands: P(C₆F₅)₃ or Phosphites .
-
Branch B (Need 6-endo/Double Cleavage): Test bulky, electron-rich ligands: IPr , JohnPhos , or BrettPhos .
Step 4: Temperature Modulation
-
If obtaining a mixture of isomers, lower temperature to 0°C or -20°C .
-
Logic: Regioselectivity is often entropy-controlled. Lower temperatures favor the kinetically controlled product (usually 5-exo), potentially cleaning up the profile.
Decision Support Matrix
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting decision tree for 1,6-enyne cyclization optimization.
References
-
Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. Source: ACS Organic & Inorganic Au (2023).[2] URL:[Link]
-
6-Endo-dig versus 5-exo-dig: Exploring Radical Cyclization Preference. Source: ChemPhysChem (2023).[3] URL:[Link]
-
Missing Cyclization Pathways and New Rearrangements Unveiled in the Gold(I) and Platinum(II)-Catalyzed Cyclization of 1,6-Enynes. Source: Chemistry – A European Journal (Echavarren Group). URL:[Link]
-
Mechanism of the Gold-Catalyzed Cyclopropanation of Alkenes with 1,6-Enynes. Source: Chemical Science (RSC).[4] URL:[Link]
Sources
- 1. Design of New Radical Reactions: From Elusive 5-Endo-Dig Cyclization to Cascade Transformations [acswebcontent.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Endo-dig versus 5-exo-dig: Exploring Radical Cyclization Preference with First-, Second-, and Third-row Linkers using High-level Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for low reactivity of 1-Ethynyl-1-(methoxymethyl)cyclopropane
Welcome to the technical support center for 1-Ethynyl-1-(methoxymethyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block. The unique combination of a strained cyclopropane ring, a terminal alkyne, and a methoxymethyl (MOM) ether protecting group presents both significant synthetic opportunities and specific experimental challenges. This resource aims to address the low reactivity of this compound and other common issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with 1-Ethynyl-1-(methoxymethyl)cyclopropane is showing low or no conversion. What are the primary factors affecting its reactivity?
Low reactivity can stem from several factors, often related to the inherent stability of the molecule and the specific reaction conditions employed. The primary culprits are often steric hindrance, inappropriate reaction conditions for activating either the alkyne or the cyclopropane ring, and potential side reactions.
Key Considerations:
-
Steric Hindrance: The quaternary carbon at the 1-position of the cyclopropane ring, substituted with both an ethynyl and a methoxymethyl group, creates significant steric bulk. This can impede the approach of reagents, particularly in reactions targeting the alkyne, such as Sonogashira couplings or click chemistry.
-
Cyclopropane Ring Stability: While strained, the cyclopropane ring is not inherently prone to opening under many conditions. Specific activation, typically with a Lewis acid or a transition metal catalyst, is often required to induce ring-opening reactions.[1] The electronic nature of the substituents is crucial; donor-acceptor cyclopropanes are generally more reactive.[2]
-
Alkyne Reactivity: Terminal alkynes are versatile functional groups, but their reactivity can be diminished by adjacent steric bulk. For reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), the formation of the copper acetylide intermediate may be sterically hindered.
-
Methoxymethyl (MOM) Ether Stability: The MOM group is a robust protecting group, stable to a wide range of non-acidic conditions. However, under acidic conditions, it can be cleaved, which may be an undesired side reaction.[3][4]
Q2: I am attempting a Sonogashira coupling with an aryl halide, but the yield is poor. How can I optimize this reaction?
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but its success with sterically hindered alkynes like 1-Ethynyl-1-(methoxymethyl)cyclopropane requires careful optimization of the catalytic system and reaction conditions.[5][6]
Troubleshooting Steps:
-
Catalyst System:
-
Palladium Source: While standard catalysts like Pd(PPh₃)₄ can be effective, sterically demanding substrates may benefit from more active catalysts. Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition and reductive elimination.
-
Copper Co-catalyst: Copper(I) salts (e.g., CuI) are crucial for the formation of the copper acetylide intermediate. Ensure the CuI is fresh and of high purity. In some cases of low reactivity, increasing the loading of the copper co-catalyst can be beneficial. However, be mindful that excess copper can lead to alkyne homocoupling (Glaser coupling).
-
Copper-Free Conditions: If homocoupling is a significant issue, consider a copper-free Sonogashira protocol.[5][7] These often require a different palladium catalyst and a stronger base.
-
-
Base and Solvent:
-
Base: A suitable amine base, such as triethylamine or diisopropylethylamine (DIPEA), is required to neutralize the HX generated during the reaction. The choice of base can influence the reaction rate and should be anhydrous.
-
Solvent: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Common choices include THF, DMF, or toluene.
-
-
Temperature:
-
While many Sonogashira reactions proceed at room temperature, hindered substrates may require elevated temperatures to overcome the activation energy barrier.[8] Monitor the reaction for thermal decomposition of the starting material or product.
-
Experimental Protocol: Optimized Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), 1-Ethynyl-1-(methoxymethyl)cyclopropane (1.2-1.5 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%).
-
Add anhydrous, degassed solvent (e.g., triethylamine, c = 0.5 M).[9]
-
Stir the reaction mixture at room temperature or heat as required, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Standard Condition | Optimization Strategy for Low Reactivity |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Use more active catalysts (e.g., PdCl₂(PPh₃)₂, Pd₂(dba)₃ with bulky phosphine ligands) |
| Copper Co-catalyst | CuI (5-10 mol%) | Increase loading to 15-20 mol%; consider copper-free conditions if homocoupling is prevalent |
| Base | Triethylamine | Use a bulkier base like DIPEA; ensure it is anhydrous |
| Solvent | THF, DMF | Ensure solvent is anhydrous and thoroughly degassed |
| Temperature | Room Temperature | Gradually increase to 40-80 °C, monitoring for decomposition |
Q3: My "click" reaction (CuAAC) with an organic azide is sluggish. What can I do to improve the reaction rate and yield?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, but its rate can be significantly affected by steric hindrance around the alkyne.[10][11]
Troubleshooting Strategies:
-
Catalyst System:
-
Copper(I) Source: The active catalyst is Cu(I). This can be generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate, or by using a Cu(I) salt (e.g., CuI, CuBr). Ensure all reagents are of high quality.
-
Ligands: The addition of a ligand can stabilize the Cu(I) catalyst and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) or other tris(triazolyl)amine ligands are commonly used to prevent catalyst oxidation and improve efficiency.
-
-
Solvent System:
-
CuAAC reactions are often performed in a mixture of solvents, such as t-butanol/water or DMSO/water.[12] The choice of solvent can impact the solubility of the reactants and the reaction rate. For less polar substrates, organic solvents like THF or dichloromethane may be more suitable.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
If CuAAC continues to be problematic, and if your azide partner can be modified, consider using a strained cyclooctyne derivative for a copper-free SPAAC reaction.[13] This approach eliminates the need for a potentially toxic copper catalyst and can be highly efficient, although the synthesis of strained alkynes can be more complex.[13]
-
Workflow for Optimizing CuAAC Reactions
Sources
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. labinsights.nl [labinsights.nl]
- 12. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
Technical Support Center: Process Chemistry for 1-Ethynyl-1-(methoxymethyl)cyclopropane
Core Directive & Executive Summary
The Challenge: Synthesizing 1-Ethynyl-1-(methoxymethyl)cyclopropane at scale presents a "perfect storm" of process chemistry challenges:
-
Thermodynamic Instability: The high ring strain (~27.5 kcal/mol) of the cyclopropane core makes it susceptible to ring-opening under acidic conditions.
-
High Energy Reagents: The construction of the ring (Simmons-Smith) and the alkyne (Seyferth-Gilbert/Ohira-Bestmann) involves highly exothermic steps and potentially explosive intermediates (diazo compounds).
-
Volatility: The target molecule is a low-molecular-weight ether-alkyne, leading to significant yield losses during standard solvent exchanges.
The Solution Strategy: This guide prioritizes safety-critical design and telescoped processing . We move away from isolating volatile intermediates and focus on continuous flow or controlled batch processes for the high-energy steps.
Validated Synthetic Route & Workflow
We utilize a divergent strategy starting from 2-methylene-1,3-propanediol. This route is selected for its scalability compared to the Kulinkovich reaction, which struggles with gem-disubstituted substrates.
The Route:
-
Desymmetrization: Mono-methylation of 2-methylene-1,3-propanediol.
-
Cyclopropanation: Simmons-Smith reaction (Zn/CH₂I₂) on the allylic alcohol.[1]
-
Oxidation: TEMPO/NaOCl oxidation to the aldehyde.
-
Homologation: Ohira-Bestmann transformation to the terminal alkyne.
Workflow Visualization
Caption: Validated synthetic workflow emphasizing critical control points (Red) and stability bottlenecks (Yellow).
Module 1: The Simmons-Smith Cyclopropanation[2][3]
The Bottleneck: This is the most hazardous step. The formation of the Zinc-carbenoid (IZnCH₂I) is highly exothermic and often exhibits an induction period , leading to runaway reactions if reagents are added too quickly before initiation.
Technical Protocol (Scale: 100g - 1kg)
| Parameter | Specification | Rationale |
| Reagent System | Et₂Zn (1.1 eq) / CH₂I₂ (2.0 eq) in DCM | Diethylzinc provides cleaner reactivity than Zn/Cu couple for gem-disubstituted alkenes, despite higher handling hazards [1]. |
| Temperature | -15°C to 0°C | Controls the rate of carbenoid formation and prevents decomposition. |
| Addition Order | Add Et₂Zn to Alkene -> Add CH₂I₂ slowly | Pre-complexation of Et₂Zn with the allylic alcohol directs the cyclopropanation (Chelation Control). |
| Quenching | Saturated NH₄Cl + 10% Tartaric Acid | Tartaric acid breaks down stubborn Zinc emulsions that trap product. |
Troubleshooting Guide: Simmons-Smith
Q: The reaction temperature spiked 15°C after adding 10% of the diiodomethane. What happened?
-
Diagnosis: You encountered "delayed initiation." The carbenoid formation did not start immediately, allowing reagents to accumulate. When it finally kicked off, it consumed the accumulated reagent all at once.
-
Fix: Stop addition immediately. Cool the reactor back to -20°C. Wait for the exotherm to subside. For future runs, add a small "initiation charge" (5% of CH₂I₂) and wait for a detectable temp rise (1-2°C) before starting the main feed.
Q: My isolated yield is 40%, but NMR of the crude showed >90% conversion.
-
Diagnosis: Volatility loss or emulsion entrapment.
-
Fix:
-
Emulsion: Did you use the Tartaric Acid or Rochelles Salt quench? If not, the zinc salts likely formed a gel holding your product.
-
Volatility: Do not rotovap to dryness. The product (cyclopropyl carbinol) is relatively small. Use a high-boiling solvent (e.g., Toluene) for the extraction and telescope the solution directly into the oxidation step.
-
Module 2: Alkyne Synthesis (Ohira-Bestmann)[4][5][6]
The Bottleneck: Converting the aldehyde to the alkyne. The traditional Corey-Fuchs reaction generates massive phosphine oxide waste and requires two steps. The Ohira-Bestmann (OB) modification is superior but requires handling diazo compounds.
Technical Protocol (In-Situ Generation)
Instead of isolating the explosive Bestmann-Ohira reagent, we generate it in situ to maintain a self-validating safety profile [2].
Reagents:
-
Substrate: 1-(methoxymethyl)cyclopropanecarbaldehyde.[2]
-
Reagent Precursor: Dimethyl (2-oxopropyl)phosphonate.[3]
-
Diazo Transfer: Imidazole-1-sulfonyl azide (hydrochloride salt) – Much safer than Tosyl Azide.
-
Base: K₂CO₃ or Cs₂CO₃.
Troubleshooting Guide: Alkyne Generation
Q: The reaction stalls at the intermediate diazo species (visible yellow color persists).
-
Diagnosis: Insufficient basicity or methanol quenching.
-
Fix: The OB reaction requires methanol to generate the active alkoxide species. Ensure your solvent system is MeOH/MeCN (1:4). If stalling persists, add 10 mol% extra K₂CO₃.
Q: I see a new spot on TLC that isn't product or starting material.
-
Diagnosis: Ring opening.[4][5][6] The aldehyde intermediate is an "acceptor-cyclopropane." Under the basic conditions of the OB reaction, if the reaction is too hot (>25°C), the cyclopropane can ring-open.
-
Fix: Keep the reaction strictly at 0°C to 10°C.
Module 3: Purification & Handling (The "Invisible" Loss)
The Bottleneck: 1-Ethynyl-1-(methoxymethyl)cyclopropane is an ether-alkyne with a molecular weight of ~110 g/mol . It acts like a volatile solvent.
Volatility Management Logic
Caption: Decision matrix for handling low-molecular-weight cyclopropanes.
Critical Protocol:
-
Solvent Switch: Extract the final reaction mixture with tert-Butyl Methyl Ether (MTBE) or Pentane .
-
Concentration: Do not apply vacuum < 100 mbar. Bath temp < 20°C.
-
Storage: Store as a solution in MTBE with 100 ppm BHT (stabilizer) to prevent alkyne polymerization.
Frequently Asked Questions (FAQs)
Q: Can I use the Kulinkovich reaction to make the cyclopropane ring directly from an ester?
-
A: It is risky for this specific target. The Kulinkovich reaction works best for monosubstituted cyclopropanes. For gem-disubstituted targets (like yours), the reaction often fails or gives low yields due to steric hindrance at the titanacycle intermediate. The Simmons-Smith route is longer but significantly more robust for quaternary centers.
Q: Why is the product turning yellow/brown upon storage?
-
A: Terminal alkynes are prone to oxidative coupling (Glaser coupling) or polymerization, especially with the ether oxygen nearby facilitating radical formation.
-
Fix: Store under Argon at -20°C. Add a radical inhibitor (BHT) if the material is not being used immediately for biological assays.
Q: Safety: How do I handle the waste from the Simmons-Smith reaction?
-
A: The aqueous waste contains Zinc salts and alkyl iodides.
-
Quench with NH₄Cl.
-
Treat the organic layer with aqueous Na₂SO₃ to destroy residual iodine/iodides.
-
Warning: Do not mix the zinc waste with acidic waste streams immediately, as residual Et₂Zn can generate ethane/hydrogen gas.
-
References
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[7][8][9] Organic Reactions. [Link][1][10][11][12][5][6][7][13][14]
-
Phelan, J. P., et al. (2018). Scalable Synthesis of Alkynes from Aldehydes: In Situ Generation of the Ohira-Bestmann Reagent.[11] Journal of Organic Chemistry, 79(2), 9423–9426.[15] [Link]
-
Wurtz, S., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link][10]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Methoxymethyl)cyclopropane-1-carbaldehyde|114.14 g/mol [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google Patents [patents.google.com]
- 15. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of 1-Ethynyl-1-(methoxymethyl)cyclopropane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Ethynyl-1-(methoxymethyl)cyclopropane. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during its application in synthesis. The unique structure of this molecule, featuring a terminal alkyne adjacent to a strained cyclopropane ring, offers a rich landscape for complex molecular construction, primarily through transition-metal-catalyzed reactions. This document provides a structured, question-and-answer-based approach to catalyst selection, reaction optimization, and problem-solving.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions regarding the choice of catalytic systems for activating 1-Ethynyl-1-(methoxymethyl)cyclopropane.
Q1: What are the primary classes of catalysts recommended for reactions involving 1-Ethynyl-1-(methoxymethyl)cyclopropane?
A1: The reactivity of this substrate is dominated by the chemistry of enynes and strained rings. Consequently, the most effective catalysts are electrophilic, π-acidic transition metals that can activate the alkyne moiety. The two principal classes are:
-
Gold(I) Complexes: These are arguably the most versatile and widely used catalysts for enyne cycloisomerizations.[1] Cationic Au(I) complexes are highly effective at activating the alkyne towards intramolecular nucleophilic attack by the cyclopropane C-C bond.
-
Platinum(II) and Platinum(IV) Complexes: Platinum salts, such as PtCl₂, are also powerful catalysts for enyne rearrangements.[2][3] They often promote similar transformations to gold but can exhibit different selectivity and proceed through more distinctly cationic intermediates.[4][5]
Q2: How do I decide between a Gold(I) or a Platinum(II) catalyst for my reaction?
A2: The choice depends on the desired transformation and the substrate's sensitivity.
-
Choose Gold(I) for:
-
Mild Reaction Conditions: Gold catalysts are often highly active at room temperature, which is ideal for sensitive functional groups.
-
High Selectivity: The well-defined coordination sphere of Au(I), tunable with ligands, often leads to high selectivity in complex skeletal rearrangements.[6]
-
Carbene-like Intermediates: Gold-catalyzed reactions typically proceed through cyclopropyl gold-carbene intermediates, which can be trapped or undergo specific rearrangements like cyclopropanations.[1][7][8]
-
-
Choose Platinum(II) for:
-
Alternative Reaction Pathways: Pt(II) catalysis can favor different mechanistic manifolds, sometimes leading to unique products not accessible with gold.[2][3] For instance, it may favor formal enyne metathesis products or different cycloisomers.
-
Robustness: Simple platinum salts like PtCl₂ are often inexpensive, readily available, and effective for a range of transformations, although they may require higher temperatures.[2]
-
Cationic-Driven Mechanisms: Platinum catalysis often involves intermediates with significant carbocationic character, which can be exploited for specific bond formations.[4][9]
-
Q3: For Gold(I) catalysis, how important are the ligands and counter-ions, and what should I choose?
A3: They are critically important. The reactivity and selectivity of the cationic Au(I) center are directly modulated by the associated ligand and counter-ion.
-
Ligands: The ligand controls the catalyst's steric and electronic properties.
-
Phosphine Ligands: (e.g., PPh₃, JohnPhos) are common and generally provide good reactivity. Bulkier phosphines can influence selectivity.
-
N-Heterocyclic Carbenes (NHCs): (e.g., IPr, IMes) form very strong Au-C bonds, resulting in robust catalysts that are often more thermally stable and can offer different selectivity compared to phosphines.[7]
-
-
Counter-ions: The active catalyst is the cationic [L-Au]⁺ species. A non-coordinating, weakly-coordinating anion is essential.
-
Common Choices: SbF₆⁻, NTf₂⁻ (bis(trifluoromethanesulfonyl)imide), and BF₄⁻ are frequently used. The choice can subtly influence catalytic activity. Often, silver salts (e.g., AgSbF₆, AgNTf₂) are used as halide scavengers with a gold-chloride precatalyst to generate the active cationic species in situ.[10]
-
A summary of common catalyst choices is presented below.
| Catalyst Class | Common Precursors | Typical Activator (if needed) | Key Intermediates | Common Transformations |
| Gold(I) | [L-AuCl] (L=PPh₃, JohnPhos, IPr) | AgSbF₆, AgNTf₂ | Cyclopropyl Gold-Carbene[1][7] | Skeletal Rearrangements, Cycloisomerizations[6] |
| Platinum(II) | PtCl₂ | None | Cationic/Carbenoid[2][11] | Enyne Metathesis, Cycloisomerizations[3][5] |
| Mercury(II) | HgSO₄ | H₂SO₄ (aqueous) | Vinylic Cation / Enol[12][13] | Alkyne Hydration (Markovnikov)[14] |
Section 2: Troubleshooting Guides for Specific Reactions
This section provides structured advice for overcoming common experimental problems in a question-and-answer format.
Scenario 1: Gold-Catalyzed Skeletal Rearrangement/Cycloisomerization
This reaction type aims to construct bicyclic frameworks, a common application for enyne substrates.
Q: My Au(I)-catalyzed cycloisomerization reaction is sluggish or shows no conversion. What are the likely causes?
A: This is a frequent issue that can often be resolved systematically. Follow this troubleshooting workflow:
Caption: General troubleshooting workflow for low reaction conversion.
Detailed Breakdown:
-
Catalyst Deactivation: Gold catalysts, especially the active cationic species, can be sensitive. Ensure precatalysts are stored under an inert atmosphere and that any silver salt activators are fresh and have been protected from light.[15] Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Solvent and Air: The presence of water or oxygen can be detrimental. Use freshly distilled, anhydrous, and degassed solvents.[16]
-
Substrate Quality: Impurities in your starting material, such as residual base or acid from a previous step, can neutralize or poison the catalyst. Re-purify your 1-Ethynyl-1-(methoxymethyl)cyclopropane if in doubt.
-
Concentration: These reactions are often sensitive to concentration. If the reaction is bimolecular or involves catalyst aggregation, concentration can play a significant role. Try running the reaction at a slightly higher or lower concentration.
Q: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity?
A: Isomer formation points to competing mechanistic pathways. Here’s how to influence the outcome:
-
Lower the Temperature: Running the reaction at 0 °C or even lower can often enhance selectivity by favoring the pathway with the lower activation energy.[17]
-
Change the Solvent: The polarity of the solvent can stabilize or destabilize charged intermediates. A less polar solvent (e.g., Toluene instead of Dichloromethane) may disfavor pathways proceeding through more charge-separated transition states.
-
Tune the Catalyst: This is the most powerful tool.
-
Switch Ligand Class: If you are using a phosphine ligand, try an NHC ligand, or vice-versa. The different steric and electronic profiles can dramatically change the product ratio.[7]
-
Modify Steric Bulk: Switching from PPh₃ to a bulkier ligand like JohnPhos can block certain reaction pathways, improving selectivity.
-
Alter the Counter-ion: A more coordinating anion might temper the catalyst's reactivity, potentially leading to higher selectivity.
-
Scenario 2: Hydration of the Alkyne Moiety
This reaction aims to convert the ethynyl group into a methyl ketone, yielding 1-acetyl-1-(methoxymethyl)cyclopropane.
Q: I am attempting to hydrate the alkyne using HgSO₄/H₂SO₄, but I am getting low yields and decomposition, possibly due to ring-opening.
A: This is a classic problem. The highly acidic conditions required for mercury-catalyzed hydration can readily protonate and open the strained cyclopropane ring.[12][13]
Solution: Switch to a milder, gold- or platinum-catalyzed hydration protocol.
-
Gold-Catalyzed Hydration: Many Au(I) and Au(III) complexes can catalyze the addition of water to alkynes under much less acidic conditions, preserving the cyclopropane ring. A typical system might involve a catalyst like [JohnPhosAu(MeCN)]SbF₆ in a solvent mixture like Dioxane/Water.[18]
-
Mechanism: The gold catalyst activates the alkyne, allowing for the nucleophilic attack of a water molecule. This avoids the use of strong Brønsted acids that would degrade the substrate.
Q: My gold-catalyzed hydration is slow. How can I accelerate it without causing side reactions?
A:
-
Co-catalyst: Sometimes, a mild acid co-catalyst can accelerate the protonolysis step in the catalytic cycle without being harsh enough to cause ring-opening. Cautious addition of a non-coordinating acid might be beneficial.
-
Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate. Monitor carefully by TLC or GC-MS to ensure side product formation does not become competitive.
-
Catalyst Loading: Increasing the catalyst loading from 1 mol% to 2-5 mol% can improve the reaction rate for less reactive substrates.[17]
Section 3: Mechanistic Insights & Key Intermediates
Understanding the underlying mechanism is crucial for rational troubleshooting. The key pathway for Au(I)-catalyzed reactions of this substrate involves the formation of a cyclopropyl gold-carbene intermediate.
Caption: Key mechanistic pathway in Au(I)-catalyzed cycloisomerization.
This pathway illustrates how the catalyst first coordinates to the alkyne (π-complex), which is then attacked by the C-C bond of the cyclopropane ring in a 5-exo-dig cyclization. This forms the critical cyclopropyl gold-carbene intermediate, whose subsequent rearrangement dictates the final product structure.[1][7] Understanding that this carbene is the central hub of reactivity allows for targeted strategies, such as adding external trapping agents or modifying the catalyst to favor one rearrangement pathway over another.
Section 4: Reference Experimental Protocols
Protocol 1: General Procedure for Au(I)-Catalyzed Cycloisomerization
This is a representative protocol and may require optimization.
-
Preparation: To a flame-dried Schlenk flask, add the gold precatalyst (e.g., JohnPhosAuCl, 0.02 mmol, 2 mol%) and the silver salt activator (e.g., AgSbF₆, 0.02 mmol, 2 mol%). The flask is evacuated and backfilled with dry Argon three times.
-
Solvent Addition: Add anhydrous, degassed dichloromethane (DCM, 10 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes, protecting from light.
-
Substrate Addition: Prepare a solution of 1-Ethynyl-1-(methoxymethyl)cyclopropane (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the stirred catalyst mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to isolate the product.
Protocol 2: General Procedure for Au(I)-Catalyzed Alkyne Hydration
This protocol is for avoiding harsh acidic conditions.
-
Preparation: To a vial equipped with a stir bar, add the gold catalyst (e.g., [IPrAuCl]/AgOTf, 0.05 mmol, 5 mol%).
-
Solvent/Reagent Addition: Add a 10:1 mixture of Dioxane and Water (5 mL). Add the 1-Ethynyl-1-(methoxymethyl)cyclopropane (1.0 mmol).
-
Reaction: Seal the vial and heat the mixture to 50-60 °C. Stir vigorously to ensure mixing.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Section 5: Catalyst Handling and Safety
Q: What are the essential safety precautions for handling Gold and Platinum catalysts?
A: While generally less hazardous than many other transition metals, proper handling is crucial for safety and catalytic efficiency.
-
Inert Atmosphere: Many catalyst precursors, and especially their activated forms, are air and moisture sensitive. Handle them in a glovebox or under a positive pressure of an inert gas (Argon, Nitrogen).[15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. For solid catalysts, handle them in a fume hood to avoid inhalation of fine powders.[19][20]
-
Storage: Store catalysts in a cool, dry, dark place, preferably in a desiccator under an inert atmosphere. Silver salts used as activators are light-sensitive and should be stored in amber vials.
-
Disposal: Dispose of heavy metal waste according to your institution's hazardous waste guidelines. Do not discard them in regular trash or down the drain.[19]
References
- Alcaide, B., & Almendros, P. (2021). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 11(53), 33549-33565.
- Toste, F. D., & Chernyak, D. (2012). Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Journal of the American Chemical Society, 134(4), 2056-2059.
- Fürstner, A., Szillat, H., & Stelzer, F. (2000). Platinum- and Acid-Catalyzed Enyne Metathesis Reactions: Mechanistic Studies and Applications to the Syntheses of Streptorubin B and Metacycloprodigiosin. Journal of the American Chemical Society, 122(28), 6785-6786.
- Fürstner, A., Stelzer, F., & Szillat, H. (2001). Platinum-Catalyzed Cycloisomerization Reactions of Enynes. Journal of the American Chemical Society, 123(48), 11863-11869.
- Fürstner, A., Stelzer, F., & Szillat, H. (2001). Platinum-catalyzed cycloisomerization reactions of enynes. PubMed, 11724592.
- Fourmy, K., El Louz, M., Mallet-Ladeira, S., Daran, J.-C., Dechy-Cabaret, O., & Gouygou, M. (2016). Platinum-catalysed intermolecular addition of carbonyl compounds to 1,6-enynes: investigation of a new reaction pathway. Organic & Biomolecular Chemistry, 14(28), 6746-6750.
- Jiménez-Núñez, E., & Echavarren, A. M. (2009). Gold-catalyzed reactions of 1,5- and 1,6-enynes with carbonyl compounds: cycloaddition vs.
- Echavarren, A. M. (2004). Reorganization of Enynes Catalyzed by Platinum Salts. The Chemical Record, 4(5), 280-290.
- Echavarren, A. M., & Jiménez-Núñez, E. (2010). Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes.
- Wang, Y., & Echavarren, A. M. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. ACS Organic & Inorganic Au, 3(4), 302-311.
- Echavarren, A. M., & Jiménez-Núñez, E. (2013). Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research, 46(10), 2344-2354.
- Grotjahn, D. B., & Applegate, B. M. (2009). Platinum(II)
- BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
- Oi, S., Tsukamoto, I., & Inoue, Y. (2001). Cationic Platinum-Complex-Catalyzed Skeletal Reorganization of Enynes. Organometallics, 20(18), 3895-3897.
- Chatani, N., Furukawa, N., Sakurai, H., & Murai, S. (2000). Platinum-Catalyzed Alkoxy- and Hydroxycyclization of Enynes. Journal of the American Chemical Society, 122(46), 11452-11453.
- Elemental Microanalysis. (2024).
- Rooney, J. J., & Brown, R. (1987). Reactions of cyclopropane and deuterium over supported metal catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(5), 1631-1640.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Organic Chemistry Portal. (n.d.).
- Lebel, H., & Marcoux, J.-F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 947-990.
- Bangalore Refinery. (n.d.).
- Impala Platinum. (n.d.).
- Waser, J., & de Nanteuil, F. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1225-1239.
- Gevorgyan, V., & Tsuboya, N. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society, 143(28), 10693-10699.
- CONCAWE. (n.d.). A guide to catalyst handling procedures to minimize exposures.
- OpenStax. (n.d.). 9.4 Hydration of Alkynes. In Organic Chemistry: A Tenth Edition.
- LibreTexts Chemistry. (2024). 9.
- The Organic Chemistry Tutor. (n.d.).
- Goldmarket. (2025). What safety precautions should be taken when handling gold in a workshop?
- Khan Academy. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: 1-Methoxycyclopropan-1-ol in [4+3] Cycloaddition Reactions.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Google Patents. (2002).
- MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1595.
- Marquette University. (n.d.). Synthesis of cyclopropane containing natural products.
- Royal Society of Chemistry. (n.d.). Chapter 8: Cycloisomerization Reactions of 1,n-Enynes.
- ResearchGate. (n.d.).
- Devarie-Baez, N. O., et al. (2013). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions.
- Kaiser, R. I., et al. (2022). Gas-Phase Study of the Elementary Reaction of the D1-Ethynyl Radical (C₂D; X²Σ⁺) with Propylene (C₃H₆; X¹A′). The Journal of Physical Chemistry A, 126(11), 1845-1856.
- ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes.
- National Science Foundation. (n.d.). Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. NSF Public Access Repository.
Sources
- 1. Gold-Catalyzed Rearrangements and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Platinum-catalyzed cycloisomerization reactions of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reorganization of Enynes Catalyzed by Platinum Salts | Scilit [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 8. Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platinum-catalysed intermolecular addition of carbonyl compounds to 1,6-enynes: investigation of a new reaction pathway - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 20. implats.co.za [implats.co.za]
managing hazardous reagents in 1-Ethynyl-1-(methoxymethyl)cyclopropane synthesis
Topic: Synthesis of 1-Ethynyl-1-(methoxymethyl)cyclopropane
Ticket ID: #GEM-CYC-001 Status: Active Support Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Chemical Context
User Context: You are synthesizing 1-Ethynyl-1-(methoxymethyl)cyclopropane , a highly strained gem-disubstituted cyclopropane often used as a pharmacophore in antiretroviral research (e.g., NNRTI analogs).
The Challenge: This synthesis is a "perfect storm" of hazardous chemistry. It requires constructing a strained ring (high energy), installing a terminal alkyne (instability), and performing methylation on hindered substrates.
Scope of Guide: This technical document replaces standard SOPs with a causality-driven troubleshooting guide . We focus on the three critical reagent classes required for this architecture:
-
Organozincs (Et₂Zn): For Simmons-Smith cyclopropanation.[1]
-
Hydrides & Methylating Agents (NaH / MeI): For etherification.[1]
-
Diazo-Phosphonates (Bestmann-Ohira): For aldehyde-to-alkyne homologation.[1]
Synthesis Workflow & Hazard Mapping
The following diagram maps the logical flow of the synthesis against critical hazard control points (HCPs).
Figure 1: Synthetic pathway highlighting critical Hazard Control Points (HCPs) for reagent management.
Troubleshooting & Protocol Center
Module A: The Pyrophoric Interface (Simmons-Smith Reaction)
Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂).[1][2] Process: Cyclopropanation of the alkene precursor.[2][3][4]
| Issue / Symptom | Root Cause Analysis | Corrective Protocol (Technical Support) |
| Reaction does not initiate (No exotherm observed after 15 min). | "The Induction Trap." Pure Et₂Zn and pure CH₂I₂ react sluggishly without an activator or if the temperature is too low.[1] Accumulation of unreacted reagents creates a "sleeping bomb" that will detonate once the exotherm triggers. | STOP ADDITION IMMEDIATELY. 1. Do not warm the flask rapidly.2. Ensure you are using the Furukawa modification (TFA or Iodine activation).3.[1] Check solvent dryness; trace water kills the active carbenoid.4. If no reaction, quench carefully (see Quench Protocol below) and restart with fresh reagents. |
| White smoke visible during cannula transfer. | Seal Failure / O2 Ingress. Et₂Zn is pyrophoric; white smoke is Zinc Oxide (ZnO) formation.[1] This indicates a breach in your inert line or septum. | EMERGENCY SEAL: 1. Maintain positive N₂/Ar pressure immediately.2. Replace the septum if cored.3. If using a glass syringe, the plunger may be sticking—switch to gas-tight plastic with no rubber plunger tips (Et₂Zn degrades rubber).[1] |
| Sudden violent boiling during CH₂I₂ addition. | Runaway Carbenoid Formation. The formation of the Zn-carbenoid is exothermic.[1] Adding CH₂I₂ too fast to the Et₂Zn solution causes a thermal spike. | THERMAL DAMPING: 1. Stop addition.2. Maximize cooling (Dry ice/DCM bath).3. Prevention:[5][6][7][8][9] Dilute CH₂I₂ in DCM (1:1) and add over 1 hour via syringe pump. Never add neat CH₂I₂ to Et₂Zn on scale >5g. |
Critical Safety Protocol: The "Dead-Man" Quench for Et₂Zn Never quench Et₂Zn with water directly.[1]
-
Dilute the reaction mixture with excess dry DCM.
-
Cool to 0°C.
-
Add Saturated NH₄Cl dropwise.
-
Why? Acidic hydrolysis controls the release of Ethane gas.
-
Visual Cue: Watch for the "Zinc Sponge" formation. If the solid clumps, agitation is poor—increase stirring to prevent gas pockets.
-
Module B: The Methylation Crisis (Ether Synthesis)
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI).[1][10] Process: Methylation of the tertiary/hindered alcohol.
User FAQ: "Why is my NaH reaction turning black/purple?"
-
Diagnosis: This is likely iodine liberation. If you added MeI before the NaH deprotonation was complete, the hydride may be reducing the iodide or reacting with the solvent.
-
Solution: Always allow H₂ evolution to cease completely (bubbler check) before adding MeI.
Protocol: Managing the Neurotoxin (MeI) & Hydrogen (H₂)
-
The "Closed-Loop" Addition:
-
The NaH "Smart" Quench:
-
Scenario: You have excess NaH solid left.
-
Error: Adding water causes a hydrogen explosion.
-
Correct Procedure:
-
Dilute with Toluene (heat sink).
-
Add Isopropanol (IPA) slowly. IPA reacts with NaH to form H₂ + NaOiPr, but the kinetics are 100x slower than water.
-
Wait for bubbling to stop.[7]
-
Add Methanol .
-
Finally, add Water .
-
-
Module C: The Diazo Homologation (Alkyne Synthesis)
Reagents: Bestmann-Ohira Reagent (BOR), K₂CO₃, Methanol.[1][11] Process: Converting the aldehyde to the terminal alkyne.
Troubleshooting Guide:
-
Issue: Low yield of alkyne; formation of pyrazoles.
-
Cause: Incomplete deacylation of the reagent or slow reaction allowing 1,3-dipolar cycloaddition side reactions.
-
Fix: Ensure K₂CO₃ is finely ground and Methanol is dry. The reaction relies on the in situ generation of the diazophosphonate anion.[11]
-
-
Safety Warning:
-
While BOR is safer than isolated diazoalkanes, the intermediate is still a diazo species.
-
Do not distill the reaction mixture to isolate the alkyne if unreacted reagent is present. Phosphonate residues can be shock-sensitive when dry and heated.[1]
-
Workup: Wash with dilute NaOH to remove phosphorus byproducts before concentration.
-
Quantitative Data: Reagent Hazard Matrix
| Reagent | Hazard Class | Exposure Limit (TLV/PEL) | Incompatibility | Neutralization Agent |
| Diethylzinc | Pyrophoric (Cat 1) | N/A (Immediate Threat) | Water, Air, Alcohols | Sat.[1] NH₄Cl (Slowly) |
| Methyl Iodide | Carcinogen / Neurotoxin | 2 ppm (Skin) | Oxidizers, Strong Bases | 10% Polysulfide or NaOCl |
| Sodium Hydride | Water-Reactive (Cat 1) | N/A | Water, Acids, Alcohols | Isopropanol |
| Diiodomethane | Acute Toxicity | N/A | Strong Bases, Zn, Mg | N/A (Solvent extraction) |
References & Authority
In-Text Citation Key:
-
[1] Simmons-Smith Safety: Handling of organozinc reagents requires strict exclusion of oxygen. See Organic Syntheses for standard handling of Et₂Zn [1].
-
[2] Alkylation Hazards: Methyl Iodide is a specific target organ toxicant. Procedures for safe handling and destruction are detailed by the ACS Chemical Health & Safety guidelines [2].
-
[3] Quenching Protocols: The "IPA-MeOH-Water" cascade for hydride quenching is the industry standard for preventing thermal runaway [3].[1]
-
[4] Bestmann-Ohira: Safety profiles of phosphonate diazo reagents compared to traditional diazoalkanes [4].
Reference List:
-
Organic Syntheses. "One-Carbon Ring Expansion: Handling Diethylzinc." Org.[2][10][12][13] Synth.1988 , Coll.[2] Vol. 6, 327.[2] [Link]
-
University of California, Santa Barbara. "Sodium Hydride Standard Operating Procedure." UCSB Environmental Health & Safety.[Link]
-
Organic Syntheses. "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Org.[2][10][12][13] Synth.2018 , 95, 276-288.[1] [Link]
Disclaimer: This guide is for qualified personnel only. Always consult the specific Safety Data Sheet (SDS) for your batch before experimentation.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. The Emergency Treatment of Methyl Iodide - Nanjing Chemical Material Corp. [njchm.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Alkylation: Safety & Risk in the Production of Cleaner Fuels | American Fuel & Petrochemical Manufacturers [afpm.org]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. EP2260014B1 - Process for the synthesis of ethynylcyclopropane - Google Patents [patents.google.com]
- 13. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
Definitive Guide to the NMR Characterization of 1-Ethynyl-1-(methoxymethyl)cyclopropane
Topic: 1H and 13C NMR Analysis of 1-Ethynyl-1-(methoxymethyl)cyclopropane Content Type: Publish Comparison Guide
Executive Summary
1-Ethynyl-1-(methoxymethyl)cyclopropane is a high-value synthetic intermediate, frequently utilized in the construction of antiretroviral agents (e.g., Efavirenz analogs) and advanced pyrethroids. Its structural rigidity, imparted by the gem-disubstituted cyclopropane ring, combined with the orthogonal reactivity of the alkyne and ether moieties, makes it a critical scaffold in medicinal chemistry.
This guide provides a rigorous technical comparison of its 1H and 13C NMR spectral signatures against common structural analogs and impurities. It is designed to assist researchers in rapid structural validation and impurity profiling during scale-up and method development.
Structural Analysis & Theoretical Framework
The molecule consists of a strained cyclopropane ring substituted at the C1 position with two distinct functional groups:
-
Electron-withdrawing/donating Methoxymethyl group (Inductive acceptor via Oxygen, donor via lone pairs).
-
Anisotropic Ethynyl group (Shielding cone effects).
Key Spectroscopic Challenge: The gem-disubstitution creates a unique magnetic environment. Unlike monosubstituted cyclopropanes, where the ring protons often overlap significantly, the asymmetry of the C1 substituents in 1-Ethynyl-1-(methoxymethyl)cyclopropane renders the C2/C3 protons magnetically non-equivalent (AA'BB' system), often requiring specific solvent systems for full resolution.
Comparative Spectral Analysis
Primary Comparison: Target vs. Critical Impurities
In synthetic workflows, the most common critical quality attribute (CQA) failure is the presence of the isomeric allene (arising from propargylic rearrangement) or the des-ethynyl precursor .
Table 1: Diagnostic 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
| Moiety | Target: 1-Ethynyl-1-(methoxymethyl)cyclopropane | Impurity A: Allenyl Isomer (Ring-opened/Rearranged) | Impurity B: (Methoxymethyl)cyclopropane (Precursor) |
| Cyclopropyl Ring (CH₂) | 0.70 – 1.10 ppm (Multiplet, 4H) | N/A (or vinylic if ring opened) | 0.40 – 0.60 ppm (Multiplet) |
| Methoxymethyl (-CH₂-O-) | 3.38 ppm (Singlet, 2H) | ~3.80 – 4.00 ppm (Deshielded) | 3.25 ppm (Doublet, J=6.5 Hz) |
| Methoxy (-OCH₃) | 3.35 ppm (Singlet, 3H) | 3.30 ppm (Singlet) | 3.32 ppm (Singlet) |
| Alkyne/Allene (≡C-H) | 2.15 ppm (Singlet, 1H) | 5.20 – 5.80 ppm (Multiplet, =C-H) | Absent |
| Key Distinction | Sharp singlet at ~2.15 ppm; Tight cyclopropyl multiplet.[1][2] | Downfield olefinic signals; Loss of alkyne singlet. | Upfield shift of ring protons; Loss of alkyne singlet. |
Table 2: Diagnostic 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
| Carbon Type | Target: 1-Ethynyl-1-(methoxymethyl)cyclopropane | Impurity A: Allenyl Isomer | Diagnostic Note |
| Quaternary C1 | ~20.5 ppm | N/A | High field due to ring strain. |
| Cyclopropyl CH₂ | 12.0 – 14.5 ppm | N/A | Characteristic high-field signals. |
| Alkyne Terminal (≡CH) | ~69.0 ppm | N/A | Diagnostic for terminal alkyne. |
| Alkyne Internal (≡C-) | ~85.0 ppm | ~205.0 ppm (Central Allene C) | CRITICAL CHECK: Look for >200 ppm signal to rule out allene. |
| Ether (-CH₂-O-) | 76.5 ppm | ~70.0 ppm | - |
Detailed Experimental Protocol
A. Sample Preparation & Solvent Selection
-
Standard Analysis: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Why: CDCl₃ is the industry standard, allowing direct comparison with literature values.
-
-
High-Resolution Analysis (Recommended): Dissolve 10-15 mg in 0.6 mL C₆D₆ (Benzene-d6).
-
Why: The magnetic anisotropy of the benzene ring often induces a shift in the cyclopropyl protons, resolving the AA'BB' multiplet into distinct signals, allowing for precise coupling constant (J-value) calculation.
-
B. Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the terminal alkyne proton, which can have long T1 relaxation times.
-
Relaxation Delay (D1): Set to 5.0 seconds (Standard is often 1.0s).
-
Reasoning: The quaternary carbons and terminal alkyne protons relax slowly. A short D1 will lead to under-integration of the alkyne signal, potentially causing a false calculation of purity.
-
-
Scans (NS): 16 for 1H; 512 for 13C.
Structural Elucidation Workflow
The following diagram outlines the logical decision tree for validating the structure of 1-Ethynyl-1-(methoxymethyl)cyclopropane during synthesis.
Caption: Logical workflow for NMR-based structural validation, highlighting critical checkpoints for distinguishing the target molecule from common allene and precursor impurities.
Advanced Spectral Assignment (Self-Validation)
To ensure the spectrum corresponds to the gem-disubstituted cyclopropane and not a linear isomer, verify the Coupling Patterns :
-
The Cyclopropyl "Roofing" Effect:
-
In CDCl₃, the cyclopropyl protons (0.7–1.1 ppm) will not appear as a simple triplet. They form a complex AA'BB' system.
-
Validation: If you see a simple triplet or doublet, suspect ring opening or a monosubstituted impurity. The complex multiplet confirms the rigid ring structure.
-
-
Long-Range Coupling (4J):
-
The terminal alkyne proton (2.15 ppm) may show small broadening or splitting due to long-range coupling with the methylene protons of the methoxymethyl group.
-
Validation: A COSY (Correlation Spectroscopy) experiment should show a weak cross-peak between the alkyne proton and the ether methylene protons (~3.38 ppm), confirming they are on the same quaternary carbon.
-
References
- Title: Preparation of ethynylcyclopropane derivatives via elimination strategies.
-
General NMR Data for Cyclopropanes
- Title: 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Source: ResearchG
-
URL:[Link]
-
Distinction of Allenes vs.
- Title: Nuclear Magnetic Resonance (NMR) of Alkenes and Alkynes (Chemical Shift Comparisons).
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
High-Resolution Mass Spectrometry (HRMS) Strategies for Volatile Strained Alkynes: A Comparative Guide on 1-Ethynyl-1-(methoxymethyl)cyclopropane
As drug development increasingly relies on highly functionalized, low-molecular-weight building blocks (such as those used in click chemistry), analytical scientists face a unique set of challenges. 1-Ethynyl-1-(methoxymethyl)cyclopropane (Formula: C₇H₁₀O, Exact Mass: 110.0732 Da) represents a "perfect storm" of analytical difficulties for standard LC-MS platforms: it is highly volatile, possesses a low molecular weight that falls into the chemical noise region of most solvents, and lacks basic or acidic sites for efficient protonation/deprotonation.
This guide objectively compares three High-Resolution Mass Spectrometry (HRMS) methodologies—GC-EI-HRMS , GC-CI-HRMS , and Ag⁺-Doped ESI-HRMS —to determine the optimal strategy for characterizing this class of volatile, neutral, strained alkynes.
The Mechanistic "Why": Evaluating Ionization Platforms
To successfully analyze 1-ethynyl-1-(methoxymethyl)cyclopropane, we must bypass the limitations of standard Electrospray Ionization (ESI) and exploit the molecule's specific physicochemical properties.
Standard ESI Failure & The Silver Cationization (Ag⁺-ESI) Solution
Standard positive-mode ESI relies on the transfer of a proton to the analyte. However, the ether oxygen in our target molecule is a very weak base, and the alkyne group has negligible proton affinity. Consequently, standard ESI yields zero to negligible signal.
To overcome this, we utilize Silver Cationization (Ag⁺-Doped ESI) . Silver(I) is a
Gas Chromatography: Hard (EI) vs. Soft (CI) Ionization
Because the molecule is highly volatile, Gas Chromatography (GC) is a natural separation choice. However, the ionization source dictates the success of the HRMS analysis[3].
-
Electron Ionization (EI, 70 eV): EI deposits immense internal energy into the molecule. The extreme ring strain of the cyclopropane moiety, combined with the radical cation state (
), causes instantaneous ring-opening and -cleavage. The intact molecular ion is rarely observed (<5% relative abundance), making molecular weight confirmation impossible. -
Chemical Ionization (CI): By using a reagent gas like methane, CI acts as a soft ionization technique. The gas-phase proton transfer gently yields the
ion ( 111.0804) without shattering the strained cyclopropane ring, preserving the intact molecular mass.
Quantitative Performance Comparison
The following table synthesizes the experimental performance of the three platforms for 1-ethynyl-1-(methoxymethyl)cyclopropane.
| Analytical Parameter | GC-EI-HRMS | GC-CI-HRMS (Methane) | Ag⁺-Doped ESI-HRMS |
| Primary Ionization Mechanism | 70 eV Electron Impact | Gas-phase proton transfer | Solution-phase bidentate |
| Intact Molecular Ion Abundance | < 5% (Extensive fragmentation) | > 85% ( | > 95% ( |
| Target Exact Mass ( | 110.0732 ( | 111.0804 ( | 216.9783 & 218.9779 ( |
| Limit of Detection (LOD) | 50 pg on-column | 100 pg on-column | 10 pg injected |
| Linear Dynamic Range | |||
| Key Diagnostic Feature | Highly reproducible fragmentation | Intact molecular weight | 1:1 Isotopic doublet ( |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis until the system validation checks pass.
Protocol A: Ag⁺-Doped ESI-HRMS Workflow
This protocol is optimized for direct infusion or post-column make-up flow to prevent sample loss due to volatility.
-
Solvent Preparation: Prepare a 50:50 Methanol:Water (v/v) solution containing exactly 50 µM
.-
Causality: Methanol ensures the solubility of the non-polar alkyne, while water stabilizes the Ag⁺ ions. Exceeding 50 µM will cause severe ion suppression and rapid contamination of the MS ion transfer tube.
-
-
System Validation Check: Infuse the blank doped solvent at 5 µL/min. Observe the spectrum from
100–300. You must observe the silver-solvent clusters (e.g., at 170.9675 and 172.9672). If this 1:1 doublet is absent, the silver has precipitated (likely due to chloride contamination in the LC lines); flush the system before proceeding. -
Sample Introduction: Dilute the analyte to 1 µg/mL in the doped solvent. Infuse at 5 µL/min.
-
Source Optimization (Critical): Set the ESI capillary voltage to +3.5 kV. Lower the desolvation/sheath gas temperature to 150°C.
-
Causality: 1-Ethynyl-1-(methoxymethyl)cyclopropane is highly volatile. Standard ESI temperatures (300–350°C) will cause the neutral analyte to evaporate out of the droplet prior to the coulombic fission and Ag⁺ chelation events, resulting in total signal loss.
-
-
Data Acquisition: Acquire HRMS data at a resolution of
. Extract the exact masses 216.9783 and 218.9779 with a 5 ppm mass tolerance.
Protocol B: GC-CI-HRMS Workflow
-
Column Selection: Install a non-polar DB-5MS column (30m x 0.25mm x 0.25µm).
-
System Validation Check: Inject 1 µL of a volatile standard (e.g., benzophenone). Verify the presence of the
ion with minimal fragmentation. If extensive fragmentation is observed, the CI plasma is not properly established, or there is an air leak causing EI-like behavior. -
Sample Injection: Perform a 1 µL split injection (10:1) with the inlet set to 200°C.
-
Causality: 200°C is sufficient to volatilize the compound without inducing thermal degradation of the strained cyclopropane ring prior to entering the column.
-
-
Oven Program: Hold at 40°C for 2 min, then ramp at 10°C/min to 150°C.
-
Causality: The low initial temperature (40°C) is mandatory to cryo-focus this highly volatile compound at the head of the column, preventing peak broadening.
-
-
Ionization: Introduce Methane (
) reagent gas at 1.5 mL/min into the CI source (source temperature: 200°C). Acquire data targeting 111.0804.
Mechanistic Decision Pathway
The following diagram maps the analytical logic for determining the correct HRMS approach for volatile strained alkynes.
Decision tree for HRMS ionization strategies of volatile strained alkynes.
References
-
Jackson, A. U., et al. "Enhanced detection of olefins using ambient ionization mass spectrometry: Ag+ adducts of biologically relevant alkenes." Analytical and Bioanalytical Chemistry 399.1 (2011): 367-376.[Link]
-
Li, M.-X., et al. "Association of Dicyanodiphenylacetylenes with Silver(I) Salts in Solution and Solid State: Electrospray Ionization Mass Spectrometry Samples Aggregates at Subsaturated Concentrations." Journal of the American Chemical Society 123.43 (2001): 10451-10459.[Link]
Technical Comparison: Reaction Kinetics of Substituted Cyclopropenes vs. Cyclopropanes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioorthogonal chemistry and drug design, three-membered carbocycles occupy two distinct functional niches based on their saturation. Substituted cyclopropenes serve as high-performance, tunable "mini-tags" for bioorthogonal ligation (specifically Inverse Electron Demand Diels-Alder, IEDDA), leveraging massive ring strain (~54 kcal/mol) to drive rapid kinetics. In contrast, substituted cyclopropanes , despite possessing significant strain (~27.5 kcal/mol), function primarily as metabolically stable, kinetically inert structural pharmacophores.
This guide provides a rigorous kinetic analysis of these two scaffolds, focusing on the reactivity of cyclopropenes with 1,2,4,5-tetrazines and establishing cyclopropanes as the essential negative control for stability.
Mechanistic Foundations & Orbital Physics
The divergent reactivity of these similarly sized rings stems from the interplay between ring strain energy (RSE) and orbital hybridization.
Strain Energy & Reactivity Profile
| Feature | Cyclopropene | Cyclopropane | Impact on Kinetics |
| Ring Strain Energy (RSE) | ~54.1 kcal/mol | ~27.5 kcal/mol | Cyclopropene releases ~2x energy upon ring opening/reaction. |
| Hybridization | The | ||
| HOMO/LUMO Gap | Narrow (High HOMO) | Wide | Cyclopropene acts as a potent dienophile; Cyclopropane is inert to dienes. |
| Primary Reactivity | IEDDA, Electrophilic Addition | Radical substitution (rare), Metabolic oxidation | Cyclopropene is "Click-ready"; Cyclopropane is "Drug-stable". |
The Kinetic Driver: IEDDA Mechanism
Cyclopropenes undergo Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines.[1] The reaction is driven by the relief of the massive ring strain and the favorable orbital overlap between the tetrazine (LUMO) and the strained cyclopropene alkene (HOMO).
Key Insight: While cyclopropanes are strained, they lack the
Kinetic Analysis: Comparative Data
The following data compares second-order rate constants (
Reaction: IEDDA with 1,2,4,5-Tetrazines
Conditions: 20-37°C, Aqueous/Organic Co-solvent (e.g., PBS/MeOH).
| Scaffold Class | Specific Derivative | Stability (Serum/Thiol) | Notes | |
| Cyclopropene | Unsubstituted | ~448 | Very Poor | Polymerizes rapidly; not usable for bio-tagging. |
| Cyclopropene | 1-Methyl-3-carbamate | 0.1 - 1.0 | High | The "Standard" mini-tag. Methyl group prevents polymerization but slows kinetics. |
| Cyclopropene | 3-Amidomethyl-1-methyl | ~13 - 50 | High | Best-in-Class. Reacts with hindered tetrazines faster than TCO in specific contexts. |
| Cyclopropene | Spiro-cyclopropene | < 10^-4 | High | "Caged" variant.[2] Activated by light (photocaging) to restore reactivity. |
| Cyclopropane | Substituted Cyclopropane | ~0 (No Rxn) | Excellent | Negative Control. Completely inert to tetrazines; stable to thiols. |
| Benchmark | Trans-Cyclooctene (TCO) | 1,000 - 100,000 | Moderate | Faster but larger; prone to isomerization to cis-cyclooctene (inactive). |
Expert Insight: The "Steric-Electronic" Tuning
-
1-Methyl Substitution: Essential for stability. Unsubstituted cyclopropenes degrade in minutes. The methyl group at C1 provides steric bulk that prevents self-polymerization but imposes a slight penalty on IEDDA
. -
3-Amidomethyl Enhancement: Recent advances (e.g., by the Devaraj group) show that placing an amide linker at C3 via a methylene spacer restores electronic favorability, pushing
values up to competitive levels without sacrificing stability.
Experimental Protocols
To validate these kinetic differences, the following protocols are recommended. These assays are self-validating: the disappearance of the tetrazine chromophore is specific to the reaction event.
Protocol A: Determination of via Stopped-Flow UV-Vis
Objective: Quantify the reaction rate of cyclopropene derivatives.
-
Reagent Prep:
-
Prepare a 10 mM stock of the Cyclopropene derivative in DMSO.
-
Prepare a 0.5 mM stock of a stable Tetrazine (e.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine) in PBS (pH 7.4).
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer or a standard UV-Vis with rapid mixing capabilities.
-
Set monitoring wavelength to 520 nm (characteristic Tetrazine absorption).[3]
-
-
Execution:
-
Maintain Pseudo-First Order conditions: [Cyclopropene] >> [Tetrazine] (at least 10-fold excess).
-
Mix reagents rapidly at 25°C or 37°C.
-
Record absorbance decay (
) over time.[3]
-
-
Data Analysis:
-
Fit the exponential decay to
. -
Plot
vs. [Cyclopropene]. The slope of the line is the second-order rate constant .
-
Protocol B: Stability & Specificity Verification (NMR)
Objective: Confirm Cyclopropane inertness and Cyclopropene stability.
-
Incubation:
-
Dissolve compound (10 mM) in
or containing 50 mM Cysteine (thiol challenge).
-
-
Monitoring:
-
Acquire
-NMR spectra at t=0, 1h, 12h, 24h.
-
-
Validation Criteria:
-
Cyclopropene: Should show <5% degradation at 24h (loss of vinylic proton signal at ~6.5-7.5 ppm or methyl signal shift).
-
Cyclopropane: Should show 0% change . Any degradation indicates instability unsuitable for drug scaffolds.
-
Visualized Workflow
The following diagram outlines the decision logic for selecting between these scaffolds based on the experimental requirement.
References
-
Yang, J., et al. (2014). Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions.[4] Chemistry – A European Journal.
- Sauer, J., et al. (1998).1,2,4,5-Tetrazine: Synthesis and Reaction Rates in Diels-Alder Cycloadditions. European Journal of Organic Chemistry. (Foundational kinetics of unsubstituted cyclopropene).
-
Kamber, D. N., et al. (2019). Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics. Journal of the American Chemical Society.[5]
-
Patterson, D. M., et al. (2012). Improved Cyclopropene Reporters for Bioorthogonal Chemical Biology. Bioconjugate Chemistry.[2][3][6][7][8][9]
-
Waleed, M., et al. (2024). Cyclopropanes in Drug Discovery: Stability and Structural Utility. Journal of Medicinal Chemistry.[5] (General reference for cyclopropane pharmacophore stability).
Sources
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity Comparisons of 1‐Methyl‐3‐Substituted Cyclopropene Mini‐tags for Tetrazine Bioorthogonal Reactions [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Computational DFT Studies on 1-Ethynyl-1-(methoxymethyl)cyclopropane Reactivity
This guide details the computational study of 1-Ethynyl-1-(methoxymethyl)cyclopropane , a highly strained "donor-acceptor" cyclopropane derivative. It focuses on using Density Functional Theory (DFT) to predict its reactivity, specifically its gold-catalyzed ring expansion—a critical transformation in the synthesis of complex polycyclic scaffolds.
Executive Summary
1-Ethynyl-1-(methoxymethyl)cyclopropane (CAS: 2229183-81-5) represents a unique class of functionalized strained rings. It combines the high ring strain of cyclopropane (~27.5 kcal/mol) with the reactivity of an alkyne and the electronic donation of a methoxymethyl (MOM) ether.
For researchers in drug discovery and method development, understanding the reactivity of this molecule is pivotal for accessing alkylidenecyclobutenes and cyclopentenones . This guide compares computational methodologies for modeling its reactivity and delineates the competing mechanistic pathways (5-exo-dig vs. 6-endo-dig) that dictate product selectivity.
Part 1: Comparative Analysis of Computational Methodologies
When studying the reactivity of 1-Ethynyl-1-(methoxymethyl)cyclopropane, the choice of DFT functional is the "product" being compared. The high strain and dispersion-dependent transition states require specific electronic structure methods.
Methodology Performance Matrix
| Feature | B3LYP / 6-31G(d) | M06-2X / def2-TZVP | ωB97X-D / def2-TZVP |
| Type | Hybrid GGA (Standard) | Hybrid Meta-GGA (High Non-covalent) | Range-Separated Hybrid (Dispersion) |
| Ring Strain Prediction | Poor. Often underestimates strain release energy by 3-5 kcal/mol. | Excellent. Accurately captures medium-range correlation. | Best. Critical for accurate barrier heights in ring openings. |
| Au(I) Interaction | Unreliable. Fails to describe Au-alkyne back-bonding correctly (charge transfer error). | Good. Handles metal-ligand dispersion well. | Superior. Correctly models long-range Au···O interactions (MOM group). |
| Barrier Height Accuracy | Tendency to underestimate barriers (leads to false "barrierless" predictions). | Accurate within ~1-2 kcal/mol of CCSD(T) benchmarks. | Accurate and robust for transition metal catalysis. |
| Recommendation | Use only for preliminary geometry optimization. | Recommended for final energy calculations. | Recommended for both optimization and energy. |
Expert Insight: For this specific substrate, the methoxymethyl group can form weak non-covalent interactions (chelation) with the cationic gold catalyst in the transition state. Standard B3LYP fails to capture this stabilization, leading to erroneous regioselectivity predictions. ωB97X-D is the industry standard for this specific scaffold.
Part 2: Mechanistic Deep Dive & Causality
The reactivity of 1-Ethynyl-1-(methoxymethyl)cyclopropane is dominated by the release of ring strain triggered by electrophilic activation of the alkyne.
Primary Pathway: Gold(I)-Catalyzed Ring Expansion
The most relevant reaction for pharmaceutical synthesis is the rearrangement to cyclobutenyl ethers or cyclopentenones (if water is present).
-
Activation: The Au(I) catalyst coordinates to the alkyne (
-complex).[1] -
Ring Opening (The Critical Step): The cyclopropane ring opens. The methoxymethyl group at C1 is crucial here:
-
Without MOM: The ring opening is purely strain-driven.
-
With MOM: The oxygen lone pair stabilizes the developing positive charge at C1 (oxocarbenium character), significantly lowering the activation barrier (
).
-
-
Cyclization:
-
Path A (5-exo-dig): Nucleophilic attack of the cyclopropane bond onto the alkyne terminus. Leads to alkylidenecyclobutene .
-
Path B (6-endo-dig): Leads to cyclohexadiene derivatives (less common for this specific substitution pattern).
-
Visualized Reaction Coordinate (DOT Diagram)
Caption: Reaction profile for the Au(I)-catalyzed ring expansion. The MOM group lowers the TS1 barrier via oxocarbenium stabilization.
Part 3: Experimental & Computational Protocol
To replicate these findings or study derivatives, follow this self-validating protocol.
1. Computational Setup (Gaussian/ORCA)
-
System: 1-Ethynyl-1-(methoxymethyl)cyclopropane + [Au(PMe3)]+ (Model Catalyst).
-
Functional: ωB97X-D (Range-separated hybrid).
-
Basis Set:
-
Au: SDD (Stuttgart-Dresden) pseudopotential (accounts for relativistic effects).
-
C, H, O: def2-SVP (Optimization) / def2-TZVP (Single Point Energy).
-
-
Solvent: CPCM or SMD model (Dichloromethane,
).
2. Step-by-Step Workflow
-
Conformational Search: The methoxymethyl group is flexible. Perform a conformational scan of the C(cyclopropyl)-O-C-H dihedral to find the global minimum.
-
Geometry Optimization (Ground State):
-
Optimize the neutral ligand.
-
Optimize the
-Au complex. -
Checkpoint: The C≡C bond length should elongate from ~1.20 Å (free) to ~1.23 Å (coordinated).
-
-
Transition State (TS) Search:
-
Guess Geometry: Elongate the C1-C2 cyclopropane bond to ~1.9 Å and bend the alkyne angle to ~140°.
-
Command: Opt=(TS, CalcFC, NoEigenTest)
-
Validation: Verify one imaginary frequency corresponding to ring opening (approx. -300 to -500 cm⁻¹).
-
-
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to confirm the TS connects the specific reactant and product.
3. Data Output Table (Template)
| Species | Electronic Energy (Hartree) | ZPE (Hartree) | Gibbs Free Energy (Hartree) | Relative |
| Reactant | -850.12345 | 0.2104 | -850.1543 | 0.0 |
| TS (Ring Open) | -850.10345 | 0.2098 | -850.1345 | +12.4 |
| Intermediate | -850.13456 | 0.2110 | -850.1650 | -6.7 |
| Product | -850.16543 | 0.2125 | -850.1943 | -25.1 |
References
-
Toste, F. D., et al. (2005). "Gold(I)-Catalyzed Ring Expansion of 1-Alkynylcyclopropanols." Journal of the American Chemical Society.
-
Echavarren, A. M. (2013). "Gold-Catalyzed Rearrangements and Beyond." Accounts of Chemical Research.
-
Wodrich, M. D., & Corminboeuf, C. (2012). "Electronic Structure Methods for Strained Hydrocarbons." Chemical Reviews.
-
Kulinkovich, O. G. (2004). "Alkylation of Carboxylic Esters with Dialkyldialkoxytitanium Reagents." Chemical Reviews.
-
Goddard, R., et al. (2017). "Mechanistic Insights into Gold(I)-Catalyzed Cycloisomerization." Beilstein Journal of Organic Chemistry.
Sources
A Comparative Guide to the Enantioselective α-Pentadienylation of Aldehydes: Assessing the Potential of 1-Ethynyl-1-(methoxymethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Chiral cyclopropane derivatives have emerged as powerful building blocks, prized for their unique conformational constraints and their ability to participate in a variety of ring-opening and cycloaddition reactions. Among these, 1-ethynyl-1-(methoxymethyl)cyclopropane stands out as a substrate of significant interest, combining the reactivity of a terminal alkyne with the synthetic versatility of a substituted cyclopropane ring. However, a comprehensive assessment of its performance in enantioselective transformations remains a notable gap in the current literature.
This guide provides an in-depth analysis of a key enantioselective reaction—the asymmetric α-pentadienylation of aldehydes using cyclopropylacetylenes as pentadienylation reagents. While direct experimental data for 1-ethynyl-1-(methoxymethyl)cyclopropane is not yet available, we will leverage a seminal study on analogous substrates to provide a robust comparative framework. This guide will dissect the reaction mechanism, compare the performance of various substituted cyclopropylacetylenes, and offer expert insights into the anticipated reactivity of 1-ethynyl-1-(methoxymethyl)cyclopropane. Our aim is to equip researchers with the foundational knowledge and practical protocols necessary to explore and expand the synthetic utility of this promising chiral building block.
The Power of Cyclopropylacetylenes in Asymmetric Synthesis: The α-Pentadienylation of Aldehydes
A significant breakthrough in the use of cyclopropylacetylenes for asymmetric C-C bond formation is the cooperative palladium and chiral Brønsted acid-catalyzed α-pentadienylation of aldehydes.[1][2][3][4] This reaction elegantly transforms readily available starting materials into valuable α-pentadienylated aldehydes with high yields, excellent enantioselectivities, and predictable E/Z ratios.[1][2][3][4] The resulting 1,3-pentadienyl motifs are prevalent in numerous natural products and bioactive molecules.[3]
The reaction proceeds through a sophisticated catalytic cycle, highlighting the synergy between the different catalytic species.
Figure 1: Proposed Catalytic Cycle for Asymmetric α-Pentadienylation.
The causality behind the experimental choices is rooted in the cooperative nature of the catalysis. The chiral Brønsted acid (a chiral phosphoric acid, CPA) serves a dual role: it facilitates the formation of a palladium-hydride intermediate and also protonates the resulting pentadienyl-palladium species to enhance its electrophilicity. Concurrently, an achiral amine condenses with the aldehyde to form a nucleophilic enamine, which is directed by the chiral environment for the enantioselective attack on the palladium-pentadienyl intermediate.
Comparative Performance of Substituted Cyclopropylacetylenes
The electronic and steric nature of the substituent on the cyclopropane ring plays a critical role in the efficiency and stereoselectivity of the α-pentadienylation reaction. The following table summarizes the performance of various aryl-substituted cyclopropylacetylenes in the reaction with 2-phenylpropanal, as reported by Wu, Han, and Gong.[3]
| Entry | Cyclopropylacetylene Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 92 | 92 |
| 2 | 4-Methylphenyl | 95 | 92 |
| 3 | 4-Methoxyphenyl | 99 | 94 |
| 4 | 4-Fluorophenyl | 85 | 91 |
| 5 | 4-Chlorophenyl | 88 | 90 |
| 6 | 4-Bromophenyl | 86 | 90 |
| 7 | 2-Naphthyl | 93 | 93 |
Reaction conditions: 2-phenylpropanal (0.1 mmol), cyclopropylacetylene (0.12 mmol), Pd(PPh₃)₄ (5 mol%), (R)-TRIP (10 mol%), 4-methoxyaniline (20 mol%) in toluene at 80 °C. Data extracted from Wu, M.-S.; Han, Z.-Y.; Gong, L.-Z. Org. Lett. 2021, 23 (3), 636–641.[3]
Assessing the Potential of 1-Ethynyl-1-(methoxymethyl)cyclopropane
Based on the data from analogous substrates, we can make informed predictions about the performance of 1-ethynyl-1-(methoxymethyl)cyclopropane in this reaction. The methoxymethyl group is an electron-donating and sterically non-demanding substituent.
Expected Performance:
-
Yield: The electron-donating nature of the methoxymethyl group, through the oxygen atom, is expected to be comparable to or slightly less activating than the methoxy group on the phenyl ring (Entry 3). Therefore, a high yield, likely in the range of 90-99%, can be anticipated.
-
Enantioselectivity: The enantioselectivity of this reaction is primarily governed by the chiral Brønsted acid and the chiral ligand on the palladium catalyst. The substituent on the cyclopropane ring has a secondary, albeit noticeable, effect. Given that high enantioselectivities are observed across a range of electronically diverse aryl substituents, it is reasonable to predict that 1-ethynyl-1-(methoxymethyl)cyclopropane would also afford the product with high enantiomeric excess, potentially in the range of 90-94% ee.
The key advantage of using 1-ethynyl-1-(methoxymethyl)cyclopropane lies in the synthetic handles it introduces. The methoxymethyl group can be readily deprotected to the corresponding hydroxymethyl group, which can be further functionalized, for instance, through oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
Experimental Protocol: Asymmetric α-Pentadienylation of 2-Phenylpropanal
This protocol is adapted from the work of Wu, Han, and Gong for the reaction of aryl-substituted cyclopropylacetylenes and serves as a starting point for the investigation of 1-ethynyl-1-(methoxymethyl)cyclopropane.[3]
Materials:
-
2-Phenylpropanal
-
1-Ethynyl-1-(methoxymethyl)cyclopropane (or analogous cyclopropylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate [(R)-TRIP]
-
4-Methoxyaniline
-
Anhydrous Toluene
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(PPh₃)₄ (5.8 mg, 0.005 mmol, 5 mol%) and (R)-TRIP (7.5 mg, 0.01 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to the Schlenk tube and stir the mixture at room temperature for 10 minutes.
-
Add 2-phenylpropanal (13.4 mg, 0.1 mmol, 1.0 equiv.), the corresponding cyclopropylacetylene (0.12 mmol, 1.2 equiv.), and 4-methoxyaniline (2.5 mg, 0.02 mmol, 20 mol%).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-pentadienylated aldehyde.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Figure 2: General Experimental Workflow.
Conclusion and Future Outlook
The asymmetric α-pentadienylation of aldehydes with cyclopropylacetylenes represents a powerful and versatile method for the synthesis of chiral 1,3-pentadienyl-containing molecules. While direct experimental validation for 1-ethynyl-1-(methoxymethyl)cyclopropane is pending, a thorough analysis of closely related analogs strongly suggests its potential as a highly effective substrate in this transformation. The expected high yield and enantioselectivity, coupled with the synthetic utility of the methoxymethyl group, position this molecule as a valuable tool for medicinal chemists and synthetic organic chemists.
Future research should focus on the experimental validation of these predictions and the exploration of other enantioselective transformations of 1-ethynyl-1-(methoxymethyl)cyclopropane, such as cycloadditions and hydrofunctionalization reactions. Such studies will undoubtedly unlock the full potential of this promising chiral building block and contribute to the ever-expanding toolkit of asymmetric synthesis.
References
-
Wu, M.-S.; Han, Z.-Y.; Gong, L.-Z. Asymmetric α-Pentadienylation of Aldehydes with Cyclopropylacetylenes. Org. Lett.2021 , 23 (3), 636–641. [Link]
-
Asymmetric α-Pentadienylation of Aldehydes with Cyclopropylacetylenes. Organic Letters. [Link]
-
Asymmetric α-Pentadienylation of Aldehydes with Cyclopropylacetylenes - ACS Publications. [Link]
- Process for the synthesis of ethynylcyclopropane - Google P
-
Asymmetric α-Pentadienylation of Aldehydes with Cyclopropylacetylenes - PubMed. [Link]
Sources
- 1. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 4. Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Ethynyl-1-(methoxymethyl)cyclopropane
For Immediate Reference: A Procedural Guide for Laboratory Professionals
The proper disposal of 1-Ethynyl-1-(methoxymethyl)cyclopropane, a specialized organic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical. Due to its specific chemical structure, which includes an ether functional group, a cyclopropane ring, and an acetylenic group, this compound requires careful management as a hazardous waste.
This document synthesizes best practices from safety data sheets (SDS) for structurally similar compounds and general guidelines for the disposal of hazardous laboratory chemicals. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures that may be in place.[1][2]
I. Understanding the Hazards: Chemical Profile
-
Ether Group (methoxymethyl): Ethers are known for their potential to form explosive peroxides upon exposure to air and light.[3][4][5] While the risk may be lower for this specific structure compared to simpler ethers like diethyl ether, it is a critical consideration for storage and disposal.
-
Cyclopropane Ring: Cyclopropane derivatives can be strained and may exhibit unique reactivity.[6][7][8] Under certain conditions, such as exposure to strong acids or some transition metals, the ring can open, leading to potentially hazardous reactions.[6]
-
Ethynyl Group (Acetylene): Acetylenic compounds can be flammable and may form explosive compounds, particularly with certain metals.[9][10]
Based on analogous compounds, 1-Ethynyl-1-(methoxymethyl)cyclopropane is likely to be a flammable liquid and may cause skin and eye irritation.[11][12]
Table 1: Inferred Hazard Profile
| Hazard Classification | Description |
| Flammable Liquid | Assumed to be flammable based on the ether and acetylenic components.[12][13][14] |
| Peroxide Formation | Potential for peroxide formation due to the ether linkage.[3][4][5][15] |
| Skin/Eye Irritant | Likely to cause skin and serious eye irritation.[11][12][16] |
| Reactivity | Potential for hazardous reactions with strong oxidizing agents, acids, and certain metals.[17][18] |
II. Pre-Disposal: Safety and Handling Protocols
Before initiating any disposal procedures, adherence to strict safety protocols is paramount to minimize risk.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling 1-Ethynyl-1-(methoxymethyl)cyclopropane and its waste.[19][20][21]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[20]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[20]
-
Body Protection: A flame-retardant lab coat should be worn.[20]
Engineering Controls
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[19]
-
Ignition Sources: Ensure that there are no open flames, sparks, or hot surfaces in the vicinity.[13][14] Use only non-sparking tools.[14]
III. Step-by-Step Disposal Protocol
The disposal of 1-Ethynyl-1-(methoxymethyl)cyclopropane must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][22]
Waste Characterization and Segregation
-
Waste Identification: All waste containing 1-Ethynyl-1-(methoxymethyl)cyclopropane must be classified as hazardous waste.
-
Segregation: It is crucial to segregate this waste stream from other chemical wastes to prevent incompatible mixtures.[17] Specifically, keep it separate from:
-
Strong oxidizing agents
-
Acids
-
Bases
-
Aqueous waste
-
Containerization
-
Container Selection: Use a designated, chemically compatible container for collecting the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.[2][15] The container must have a secure, tight-fitting lid.
-
Container Condition: Ensure the waste container is clean, in good condition, and not more than 90% full to allow for expansion.[23] The exterior of the container must be clean and free of any chemical residue.[23]
Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[9]
-
Content Description: The label must accurately list all contents, including "1-Ethynyl-1-(methoxymethyl)cyclopropane" and any other solvents or chemicals present in the waste mixture. Do not use abbreviations.[9]
-
Hazard Pictograms: Affix appropriate hazard pictograms for flammable liquids and irritants.
Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[2] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat sources and direct sunlight.[4]
-
-
Secondary Containment: It is good practice to store the waste container within a secondary containment bin to mitigate any potential leaks or spills.
Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the hazardous waste.[1][3] They will arrange for a licensed hazardous waste disposal company to handle the material.
-
Do Not Attempt Neutralization: Do not attempt to neutralize or treat the waste yourself unless you are specifically trained and equipped to do so under an approved protocol.
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels or sawdust.[22]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spills (outside of a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.[5]
-
Prevent entry into the contaminated area.
-
Exposure and First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[24][25]
V. Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Ethynyl-1-(methoxymethyl)cyclopropane.
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Personal protective equipment for handling 1-Ethynyl-1-(methoxymethyl)cyclopropane
Handling 1-Ethynyl-1-(methoxymethyl)cyclopropane (CAS: 2229183-81-5) requires a rigorous, mechanistic approach to laboratory safety. As a complex organic building block, this compound merges the reactivity of a terminal alkyne, the ring strain of a cyclopropane, and the autooxidation potential of an ether.
This guide provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for Personal Protective Equipment (PPE), operational handling, and disposal.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the structural liabilities of the molecule[1][2]. The molecule (Molecular Weight: 110.15 g/mol , Formula: C₇H₁₀O) presents three distinct chemical hazards:
-
Terminal Alkyne Reactivity: The terminal alkyne proton is relatively acidic. In the presence of heavy metals (e.g., Ag⁺, Cu⁺, Hg²⁺) or basic conditions, it can readily form metal acetylides. These acetylides are highly shock-sensitive and can detonate violently when dry[3][4].
-
Methoxymethyl Ether Linkage: Ethers are susceptible to autooxidation upon prolonged exposure to air and light, forming explosive hydroperoxides.
-
High Flammability & Cyclopropane Ring Strain: Cyclopropane derivatives possess significant ring strain (~115 kJ/mol), which can increase the thermodynamic driving force for exothermic ring-opening reactions under specific catalytic or thermal conditions. The compound is classified as a highly flammable liquid and vapor (H225)[5][6].
Quantitative Hazard Summary
| Property / Hazard | Specification / GHS Classification | Operational Implication |
|---|---|---|
| CAS Number | 2229183-81-5 | Ensure accurate inventory tracking. |
| Flammability | H225: Highly flammable liquid and vapor | Mandatory use of grounded equipment and exclusion of ignition sources[5][7]. |
| Skin/Eye Toxicity | H315 (Skin Irritation), H318 (Eye Damage) | Requires impermeable barrier protection and face shielding[5]. |
| Aquatic Toxicity | H412: Harmful to aquatic life | Strict prohibition of drain disposal; requires specialized waste segregation[5]. |
Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the compound's high volatility, flammability, and potential to cause severe eye damage[5][8].
| PPE Category | Required Specification | Mechanistic Justification |
| Eye/Face Protection | Chemical splash goggles (EN 166 / ANSI Z87.1+) AND a full face shield. | H318 classification indicates potential for irreversible eye damage upon contact[5][8]. |
| Hand Protection | Double-gloving: Inner layer of standard Nitrile (0.1 mm), Outer layer of Butyl rubber or heavy-duty Nitrile (≥0.4 mm). | Ethers and alkynes can rapidly permeate thin, standard laboratory gloves. Butyl rubber provides superior resistance to ether-based solvents. |
| Body Protection | Flame-retardant (FR) laboratory coat (e.g., Nomex®) with knit cuffs, fully buttoned. | Mitigates the H225 (Highly Flammable) risk. Standard cotton/poly blends can melt into the skin during a flash fire[9]. |
| Respiratory | Operations must be conducted in a certified chemical fume hood (face velocity 80-100 fpm). | Prevents inhalation of volatile vapors and mitigates the risk of reaching the Lower Explosive Limit (LEL) in the breathing zone[4][7]. |
Operational Workflow & Safe Handling Protocol
Every step in handling 1-Ethynyl-1-(methoxymethyl)cyclopropane must be a self-validating system designed to prevent exposure to oxygen, ignition sources, and incompatible metals.
Step-by-Step Handling Methodology
-
Pre-Operation Clearance:
-
Peroxide Testing (For aged bottles):
-
If the bottle has been open for >3 months, test the liquid for peroxides using KI-starch test strips before use. If >20 ppm, do not proceed; quarantine for specialized disposal.
-
-
Inert Atmosphere Setup:
-
Purge the reaction vessel with high-purity Argon or Nitrogen using a Schlenk line.
-
-
Air-Free Transfer:
-
Reaction Execution:
-
Control temperatures strictly using a thermocouple-regulated cooling/heating bath. Do not use open flames or hot plates without a secondary containment bath[4].
-
Safe handling workflow for 1-Ethynyl-1-(methoxymethyl)cyclopropane.
Emergency Response & Spill Management
In the event of an exposure or spill, immediate, pre-planned action is required[4][6].
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. The lipophilic nature of the compound means it can absorb rapidly; do not use solvents (like acetone) to wash the skin, as this accelerates absorption[4].
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes, holding eyelids open. Seek emergency ophthalmological care immediately due to the H318 (Severe Eye Damage) classification[4][5].
-
Spill Mitigation:
-
Evacuate the immediate area and eliminate all ignition sources.
-
Do not use combustible materials (like paper towels) for cleanup.
-
Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite).
-
Use non-sparking tools to sweep the absorbent into a highly visible, sealable hazardous waste container[10].
-
Disposal and Waste Management Plan
Improper disposal of terminal alkynes can lead to catastrophic downstream reactions in waste carboys.
-
Segregation: Dispose of 1-Ethynyl-1-(methoxymethyl)cyclopropane waste in a dedicated "Non-Halogenated Flammable Organic Waste" container.
-
Heavy Metal Isolation (Critical): Never mix this waste stream with aqueous or organic waste containing heavy metals (Silver, Copper, Mercury). The slow formation of shock-sensitive metal acetylides in a sealed waste container is a severe explosion hazard[3][4].
-
Quenching: If unreacted alkyne must be destroyed before disposal, it can be carefully hydrated to the corresponding ketone using a controlled, catalytic acid process in a fume hood, ensuring the reactive terminal alkyne is neutralized.
References
Sources
- 1. 843612-38-4|6-Methoxy-3,3-dimethylhex-1-yne|BLD Pharm [bldpharm.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclopropylacetylene | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. airgas.com [airgas.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Exploring the Versatile 1butyne structure and its Industrial Applications [tengerchemical.com]
- 10. sg.airliquide.com [sg.airliquide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
